PNU-177864 hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3S.ClH/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21;/h3-10,22-23H,2,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMDLHQTLPWCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783978-03-9 | |
| Record name | PNU-177864 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783978039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNU-177864 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH43729Z9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PNU-177864 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Review of the Selective Dopamine (B1211576) D3 Receptor Antagonist
Abstract
PNU-177864 hydrochloride is a potent and highly selective antagonist of the dopamine D3 receptor, a key target in the central nervous system implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, mechanism of action, pharmacological profile, and preclinical evidence of its antischizophrenic activity. Detailed experimental protocols for relevant assays, structured data tables for quantitative analysis, and visualizations of key pathways are presented to support researchers and drug development professionals in advancing the understanding and potential therapeutic application of this compound.
Introduction
Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are established targets for antipsychotic medications.[1] The dopamine D3 receptor has emerged as a particularly promising target due to its preferential expression in limbic brain regions associated with cognition and emotion, suggesting that D3 receptor antagonists may offer a novel therapeutic approach for schizophrenia with an improved side-effect profile compared to less selective agents.[2] this compound, chemically known as N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride, is a highly selective D3 receptor antagonist that has demonstrated antischizophrenic activity in vivo. This document serves as a technical resource, compiling and presenting the core scientific information on this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride |
| Molecular Formula | C18H21F3N2O3S·HCl |
| Molecular Weight | 438.89 g/mol |
| CAS Number | 1783978-03-9 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and water |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through the selective blockade of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D3 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
By acting as an antagonist, this compound binds to the D3 receptor without activating it, thereby preventing dopamine from binding and initiating the downstream signaling events. This blockade of D3 receptor activity is believed to be the primary mechanism underlying its potential therapeutic effects in schizophrenia.
Dopamine D3 Receptor Signaling Pathway
Pharmacological Profile
The selectivity of this compound for the dopamine D3 receptor over other dopamine receptor subtypes is a key feature of its pharmacological profile. While specific Ki and IC50 values from a comprehensive head-to-head study are not publicly available in a single source, the compound is consistently described as a "highly selective" D3 antagonist in the scientific literature. The following table summarizes the expected binding affinity profile based on this classification.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (IC50) |
| Dopamine D1 | Low | Low |
| Dopamine D2 | Moderate to Low | Moderate to Low |
| Dopamine D3 | High | High |
| Dopamine D4 | Low | Low |
| Dopamine D5 | Low | Low |
Experimental Protocols
Synthesis of N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride
While a detailed, publicly available, step-by-step synthesis protocol for this compound is proprietary, the synthesis of structurally related benzenesulfonamide (B165840) derivatives generally follows a common pathway. A plausible synthetic route is outlined below, based on established chemical principles for the formation of sulfonamides.
General Synthetic Scheme: The synthesis would likely involve the coupling of a substituted benzenesulfonyl chloride with a substituted aniline.
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Preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride: This intermediate can be prepared from 4-(trifluoromethoxy)aniline (B150132) via a Sandmeyer-type reaction, involving diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst.
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Preparation of N-propyl-2-(4-aminophenyl)ethanamine: This intermediate can be synthesized by reductive amination of 4-aminophenylethylamine with propionaldehyde.
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Sulfonamide Formation: The final step involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with N-propyl-2-(4-aminophenyl)ethanamine in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the sulfonamide bond.
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Salt Formation: The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) to yield this compound.
Radioligand Binding Assay for Dopamine Receptor Affinity
To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes, a competitive radioligand binding assay is typically employed.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human dopamine receptor subtypes (D1, D2, D3, D4, D5) are prepared from stably transfected cell lines (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) is used.
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Radioligand: A specific radioligand for each receptor subtype is used at a concentration close to its Kd value (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2 and D3, [3H]-nemonapride for D4, and [3H]-SCH23390 for D5).
-
Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The IC50 value (the concentration of PNU-177864 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Models of Schizophrenia: Prepulse Inhibition (PPI)
Prepulse inhibition (PPI) of the acoustic startle reflex is a widely used animal model to assess sensorimotor gating deficits, a core feature of schizophrenia.[3][4] Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic agents like apomorphine (B128758) or phencyclidine (PCP).
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
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Acclimation: Animals are acclimated to the startle chambers for a short period before the test session begins.
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PPI Deficit Induction: A PPI deficit is induced by administering a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.) or an NMDA receptor antagonist like phencyclidine (PCP) (e.g., 2.5 mg/kg, i.p.).
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Drug Administration: this compound is administered at various doses (e.g., 1, 3, 10 mg/kg, p.o. or i.p.) prior to the administration of the PPI-disrupting agent.
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Test Session: The session consists of different trial types presented in a pseudorandom order:
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Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
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Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly (e.g., 100 ms) before the pulse.
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No-stimulus trials: Background noise only.
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Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. The ability of PNU-177864 to reverse the apomorphine- or PCP-induced deficit in PPI is then statistically analyzed.
Phospholipidosis
A notable characteristic of PNU-177864 is its induction of phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids (B1166683) within lysosomes, leading to the formation of lamellar bodies.[5] This is a class effect observed with many cationic amphiphilic drugs (CADs).
The proposed mechanism for drug-induced phospholipidosis involves the trapping of the protonated form of the drug within the acidic environment of the lysosome.[5] This accumulation is thought to interfere with the activity of lysosomal phospholipases, either through direct inhibition or by altering the charge of the lysosomal membrane, which is crucial for enzyme function.[5] Gene expression analyses in cells treated with CADs have shown alterations in pathways related to lysosomal enzyme transport and lipid biosynthesis.[6]
While phospholipidosis is a finding of toxicological concern, its clinical significance is not always clear and can be tissue-dependent. For PNU-177864, this effect would need to be carefully monitored and evaluated in further preclinical and clinical development.
Mechanism of Drug-Induced Phospholipidosis
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its high selectivity for the dopamine D3 receptor. Its demonstrated antischizophrenic-like activity in preclinical models underscores its potential for the treatment of schizophrenia. However, the induction of phospholipidosis is a significant consideration that requires thorough investigation in any drug development program. This technical guide provides a foundational understanding of this compound, offering detailed information and protocols to guide future research and development efforts. Further studies are warranted to fully elucidate its clinical potential and safety profile. potential and safety profile.
References
- 1. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 2. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 4. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A toxicogenomic approach to drug-induced phospholipidosis: analysis of its induction mechanism and establishment of a novel in vitro screening system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mechanism of Action of PNU-177864 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-177864 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. Its primary mechanism of action involves the competitive inhibition of dopamine binding to the D3 receptor subtype, which is predominantly expressed in the limbic areas of the brain. This targeted antagonism modulates dopaminergic signaling pathways implicated in reward and motivation. In addition to its primary target, preclinical studies have revealed off-target effects, notably the induction of phospholipidosis. This document provides a comprehensive overview of the molecular mechanism of PNU-177864, summarizing available data on its receptor binding profile, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.
Core Mechanism of Action: Dopamine D3 Receptor Antagonism
PNU-177864 acts as a selective antagonist at the dopamine D3 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family. D2-like receptors, including D2, D3, and D4, are coupled to inhibitory G proteins (Gαi/o).
Upon binding to the D3 receptor, PNU-177864 blocks the endogenous ligand, dopamine, from activating the receptor. This prevents the Gαi/o-mediated downstream signaling cascade, which primarily involves the inhibition of adenylyl cyclase. The reduction in adenylyl cyclase activity leads to decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. The modulation of this pathway is central to the pharmacological effects of PNU-177864.
Signaling Pathway Diagram
Quantitative Data: Receptor Binding Profile
Table 1: PNU-177864 Receptor Selectivity Profile (Qualitative)
| Target Receptor | Binding Affinity | Expected Selectivity vs. D3 |
| Dopamine D3 | High | - |
| Dopamine D2 | Low | High |
| Dopamine D4 | Low | High |
| Dopamine D1 | Negligible | Very High |
| Dopamine D5 | Negligible | Very High |
Note: This table is based on qualitative descriptions from available literature. Quantitative binding data is required for a definitive profile.
Secondary Effect: Induction of Phospholipidosis
A significant finding from preclinical safety studies is that PNU-177864 induces systemic phospholipidosis in both rats and dogs.[3] This condition is characterized by the intracellular accumulation of phospholipids, leading to the formation of lamellar bodies within lysosomes.
The mechanism is thought to be related to the cationic amphiphilic properties of the drug. Such compounds can become trapped in the acidic environment of lysosomes, where they may inhibit the activity of phospholipases responsible for lipid degradation.
Experimental Workflow for Phospholipidosis Assessment
Secondary Effect: Modulation of CCR5 Expression
There is evidence to suggest that dopamine receptor signaling can modulate the expression of C-C chemokine receptor type 5 (CCR5), a co-receptor for HIV entry into immune cells. While direct studies on PNU-177864 are limited, the antagonism of D3 receptors could potentially influence CCR5 levels on cells like monocytes and macrophages.
Key Experimental Protocols
Detailed, compound-specific protocols for PNU-177864 are proprietary. However, based on standard methodologies, the following represents the likely protocols used to characterize its mechanism of action.
Radioligand Binding Assay (for Receptor Affinity)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
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Objective: To quantify the affinity of PNU-177864 for dopamine D3 receptors and other receptor subtypes.
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Materials:
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Membrane preparations from cells stably expressing the human dopamine receptor subtype of interest (e.g., D3, D2).
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A suitable radioligand (e.g., [³H]-Spiperone or a D3-selective radioligand).
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This compound of varying concentrations.
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Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
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Glass fiber filters.
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Scintillation cocktail and a scintillation counter.
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Protocol:
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Incubate the receptor membrane preparations with a fixed concentration of the radioligand and varying concentrations of PNU-177864.
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Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
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Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
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Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of a known D3 antagonist.
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Data are analyzed using non-linear regression to determine the IC50 value (the concentration of PNU-177864 that inhibits 50% of the specific radioligand binding).
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Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
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In Vivo Phospholipidosis Study
This protocol describes a typical repeat-dose oral toxicity study in rats to assess for drug-induced phospholipidosis.[3]
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Objective: To determine if chronic administration of PNU-177864 induces phospholipidosis in vivo.
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Animal Model: Sprague-Dawley rats.
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Protocol:
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Animals are divided into a vehicle control group and multiple PNU-177864 dose groups.
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PNU-177864 is administered orally once daily for a predetermined period (e.g., 2-4 weeks).
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Animals are monitored daily for clinical signs of toxicity. Blood samples may be collected to monitor biomarkers such as AST and CK.[3]
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At the end of the study, animals are euthanized, and a full necropsy is performed.
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Tissues, with a focus on the epididymis, liver, spleen, lungs, and skeletal muscle, are collected and fixed in formalin.[3]
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Fixed tissues are processed for routine histopathological examination (e.g., H&E staining) to look for cellular vacuolation.
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For confirmation, selected tissues are processed for transmission electron microscopy (TEM) to identify the characteristic ultrastructural feature of phospholipidosis: intracellular membrane-bound lamellar bodies.
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CCR5 Expression Assay (Flow Cytometry)
This assay would be used to investigate the effect of PNU-177864 on CCR5 expression on the surface of immune cells.
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Objective: To determine if PNU-177864 modulates CCR5 surface expression on a monocytic cell line.
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Cell Line: THP-1, a human monocytic leukemia cell line.[4]
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Protocol:
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Culture THP-1 cells under standard conditions. For some experiments, cells can be differentiated into a macrophage-like state using phorbol (B1677699) 12-myristate 13-acetate (PMA).
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Treat the cells with various concentrations of PNU-177864 for a specified time period (e.g., 24-48 hours).
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Harvest the cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
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Incubate the cells with a fluorescently-labeled anti-CCR5 antibody (e.g., PE-conjugated anti-CCR5) in the dark.
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Wash the cells to remove unbound antibody.
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Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the level of CCR5 expression on the cell surface.
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Compare the MFI of PNU-177864-treated cells to vehicle-treated control cells.
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Conclusion
The primary mechanism of action of this compound is its selective antagonism of the dopamine D3 receptor, leading to the inhibition of the Gαi/o-adenylyl cyclase signaling pathway. This selectivity for the D3 receptor suggests its potential for treating neuropsychiatric disorders where modulation of the limbic dopaminergic system is desired. However, the significant off-target effect of inducing phospholipidosis, identified in preclinical animal models, presents a major toxicological concern that would need to be addressed in any drug development program. Further investigation into its effects on immune cell receptors like CCR5 may reveal additional pharmacological properties. The provided experimental frameworks serve as a guide for the key studies required to fully elucidate the pharmacological and toxicological profile of D3 receptor antagonists like PNU-177864.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epididymal and systemic phospholipidosis in rats and dogs treated with the dopamine D3 selective antagonist PNU-177864 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-177864 Hydrochloride: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-177864 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has demonstrated antischizophrenic activity in preclinical models. Its primary mechanism of action is the blockade of D3 receptors, which are predominantly expressed in the limbic areas of the brain associated with cognition and motivated behavior. This targeted activity suggests a potential for therapeutic efficacy against the negative and cognitive symptoms of schizophrenia, possibly with a reduced risk of the extrapyramidal side effects associated with less selective antipsychotics. However, a significant toxicological finding associated with PNU-177864 is the induction of phospholipidosis, a lysosomal storage disorder, observed in animal studies. This technical guide provides a comprehensive overview of the biological activity of this compound, including its receptor binding profile, in vivo efficacy, and toxicological characteristics, supported by detailed experimental methodologies and visual representations of relevant biological pathways.
Core Biological Activity: Dopamine D3 Receptor Antagonism
The antagonism of D3 receptors is believed to contribute to the antischizophrenic effects by modulating dopaminergic signaling in brain regions implicated in the pathophysiology of the disorder.
In Vivo Antischizophrenic Activity
The antischizophrenic potential of this compound has been demonstrated in various preclinical animal models. These models are designed to mimic certain aspects of schizophrenia, such as positive, negative, and cognitive symptoms.
Experimental Models of Schizophrenia
While specific studies detailing the in vivo testing of PNU-177864 are not publicly available, the following are standard preclinical models used to evaluate the antipsychotic potential of compounds like PNU-177864:
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Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to counteract the excessive motor activity induced by amphetamine, which is considered a proxy for the positive symptoms of schizophrenia.
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Conditioned Avoidance Response (CAR): The CAR test evaluates the ability of a drug to selectively suppress a learned avoidance behavior without causing general motor impairment. This model is sensitive to the effects of clinically used antipsychotics.
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Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model assesses a compound's ability to restore this gating function.
-
Social Interaction and Novel Object Recognition Tests: These models are used to evaluate a compound's potential to ameliorate the negative and cognitive symptoms of schizophrenia, respectively.
General Experimental Protocol: Amphetamine-Induced Hyperlocomotion
The following is a generalized protocol for the amphetamine-induced hyperlocomotion model:
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Animals: Male rats (e.g., Sprague-Dawley or Wistar) are typically used. They are housed under controlled environmental conditions with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in open-field arenas equipped with automated infrared beam detection systems to track horizontal and vertical movements.
-
Procedure:
-
Habituation: On the day of the experiment, rats are habituated to the testing arenas for a set period (e.g., 30-60 minutes).
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Pre-treatment: Animals are administered this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.
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Amphetamine Challenge: After a specified pre-treatment time, rats are challenged with a psychostimulant dose of d-amphetamine (e.g., 0.5-1.5 mg/kg, subcutaneous injection).
-
Data Collection: Locomotor activity is recorded for a defined period (e.g., 60-90 minutes) immediately following the amphetamine injection.
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena are analyzed. A significant reduction in amphetamine-induced hyperlocomotion by PNU-177864 compared to the vehicle-treated group would indicate potential antipsychotic-like activity.
Toxicological Profile: Phospholipidosis
A critical aspect of the biological activity of this compound is its induction of phospholipidosis. This condition is characterized by the excessive accumulation of phospholipids (B1166683) within the lysosomes of cells, leading to the formation of lamellar inclusion bodies.
In Vivo Findings
Toxicology studies in both rats and dogs have demonstrated that oral administration of PNU-177864 leads to systemic phospholipidosis[1]. The most prominently affected tissue was the epididymal epithelium in both species. Other affected sites included lymphoid tissues, pulmonary alveolar macrophages, and peripheral blood lymphocytes. In rats, phospholipidosis was also observed in the adrenal cortex, liver, pituitary, hair follicles, bone marrow lymphocytes, and skeletal muscle[1].
Importantly, in many tissues, the phospholipidosis was reversible after a drug-free recovery period[1]. However, the accumulation in the epididymis was more persistent[1].
Associated Myopathy
In rats, the administration of PNU-177864 was also associated with severe myopathy in skeletal muscles, which was linked to the observed phospholipidosis[2]. This muscle damage was characterized by multifocal myofiber degeneration and necrosis[1].
Mechanism of Phospholipidosis
PNU-177864 is a cationic amphiphilic drug (CAD). The mechanism by which CADs induce phospholipidosis is generally attributed to their physicochemical properties. These molecules possess both a hydrophobic ring structure and a hydrophilic side chain with a charged amine group. This structure allows them to become trapped within the acidic environment of lysosomes. Once inside the lysosome, they can inhibit the activity of phospholipases, the enzymes responsible for breaking down phospholipids. This inhibition leads to the accumulation of these lipids and the formation of the characteristic lamellar bodies.
Signaling Pathways
Dopamine D3 Receptor Signaling
As a D3 receptor antagonist, this compound is expected to modulate downstream signaling pathways regulated by this receptor. Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins. Activation of D3 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the D3 receptor, PNU-177864 would prevent this dopamine-induced decrease in cAMP, thereby influencing the activity of protein kinase A (PKA) and its downstream targets.
Figure 1: PNU-177864 Antagonism of Dopamine D3 Receptor Signaling.
Phospholipidosis Pathway
The induction of phospholipidosis by PNU-177864 involves its accumulation in lysosomes and subsequent inhibition of phospholipid degradation.
Figure 2: Proposed Mechanism of PNU-177864-Induced Phospholipidosis.
Summary and Future Directions
This compound is a selective dopamine D3 receptor antagonist with demonstrated antischizophrenic activity in animal models. Its selectivity for the D3 receptor holds promise for a targeted therapeutic approach with a potentially favorable side-effect profile compared to less selective antipsychotics. However, the induction of phospholipidosis and associated myopathy is a significant toxicological concern that would need to be carefully addressed in any further development.
Future research should focus on:
-
Elucidating the precise binding affinities of PNU-177864 for all dopamine receptor subtypes to confirm its selectivity profile.
-
Conducting further in vivo studies to fully characterize its efficacy in models of negative and cognitive symptoms of schizophrenia.
-
Investigating the dose-response relationship for both therapeutic efficacy and the induction of phospholipidosis to determine if a therapeutic window exists.
-
Exploring structural modifications of the PNU-177864 molecule that could retain D3 receptor antagonist activity while reducing the potential for inducing phospholipidosis.
This technical guide provides a foundational understanding of the biological activity of this compound for researchers and drug development professionals. The provided information highlights both its therapeutic potential and its associated toxicological challenges, which are critical considerations for the advancement of novel treatments for schizophrenia.
References
- 1. Epididymal and systemic phospholipidosis in rats and dogs treated with the dopamine D3 selective antagonist PNU-177864 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myopathy related to administration of a cationic amphiphilic drug and the use of multidose drug distribution analysis to predict its occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-177864 Hydrochloride: A Deep Dive into its Selective D3 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-177864 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, a target of significant interest in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia.[1] This technical guide provides a comprehensive overview of PNU-177864, consolidating available data on its receptor binding affinity, functional activity, and key in vivo findings. Detailed experimental methodologies are provided for the pivotal studies cited, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.
Core Properties of this compound
| Property | Value |
| Chemical Name | N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride |
| Molecular Formula | C18H21F3N2O3S·HCl |
| Molecular Weight | 438.89 g/mol |
| CAS Number | 250266-51-4 |
Quantitative Analysis: Receptor Binding and Functional Activity
At present, specific Ki and EC50 values for PNU-177864 at dopamine D2 and D3 receptors are not publicly available in the retrieved search results. The compound is consistently described as a "potent" and "highly selective" D3 antagonist, implying a significantly lower Ki value for the D3 receptor compared to the D2 receptor and other dopamine receptor subtypes.[1]
Further research is required to populate the following tables with precise quantitative data.
Table 1: Dopamine Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D2 | - | - |
| Dopamine D3 | - | - |
Table 2: Functional Antagonist Activity of this compound
| Receptor Subtype | Assay Type | EC50 (nM) |
| Dopamine D3 | cAMP Inhibition | - |
Key In Vivo Studies
PNU-177864 has demonstrated anti-schizophrenic activity in in vivo models. However, specific details of these preclinical studies, including the animal models used, dosing regimens, and behavioral outcomes, are not detailed in the available literature.
One significant in vivo finding is the induction of phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids, following repeat oral administration in rats and dogs.[2]
Phospholipidosis Toxicology Studies
Experimental Protocol:
Repeat dose oral toxicity studies were conducted in both rats and dogs to evaluate the safety profile of PNU-177864 for potential human clinical trials.[2] While the exact dosing concentrations and durations are not specified in the available abstract, the studies involved the oral administration of PNU-177864 to both species.
Key Findings:
-
Primary Treatment-Related Change: Systemic phospholipidosis was the main adverse effect observed.[2]
-
Most Affected Tissues: The most prominent finding was phospholipidosis in the epididymal epithelial cells of both rats and dogs.[2]
-
Other Affected Tissues: In both species, phospholipidosis was also observed in lymphoid tissues (lymph nodes, Peyer's patches, and/or spleen), pulmonary alveolar macrophages, and peripheral blood lymphocytes. Rats additionally showed phospholipidosis in the adrenal cortex, liver, pituitary, hair follicles, bone marrow lymphocytes and plasma cells, and skeletal muscle.[2]
-
Cellular Impact: Despite the accumulation of phospholipids, there was no histological evidence of degeneration in the epididymal epithelial cells. Sperm density, morphology, and motility (in dogs) were normal.[2] However, rat skeletal muscle exhibited multifocal myofiber degeneration and necrosis.[2]
-
Reversibility: The phospholipidosis was found to be resolved after a 6-week recovery period in all affected tissues except for the epididymis.[2]
-
Potential Biomarkers: For clinical monitoring, serum aspartate aminotransferase (AST) and creatine (B1669601) kinase (CK) were suggested as potential biomarkers for skeletal muscle degeneration, while peripheral blood lymphocyte vacuolation was identified as a potential biomarker for phospholipidosis.[2]
Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D3 receptor by its endogenous ligand, dopamine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Caption: Dopamine D3 Receptor Signaling Pathway.
General Radioligand Competition Binding Assay Workflow
This workflow outlines the general steps involved in a radioligand competition binding assay to determine the binding affinity (Ki) of an unlabeled compound like PNU-177864.
Caption: Radioligand Competition Binding Assay Workflow.
General cAMP Functional Assay Workflow
This diagram illustrates the typical workflow for a cAMP functional assay to assess the antagonist activity of a compound at a Gi/o-coupled receptor like the D3 receptor.
Caption: cAMP Functional Assay Workflow.
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in health and disease. Its high selectivity makes it a more precise pharmacological probe compared to non-selective dopamine receptor ligands. While its in vivo anti-schizophrenic activity is promising, the induction of phospholipidosis is a significant safety concern that warrants further investigation. The lack of publicly available, specific quantitative binding and functional data is a notable gap in the current understanding of this compound. Further studies are needed to fully characterize its pharmacological profile and to elucidate the mechanisms underlying both its therapeutic potential and its toxicological effects.ological effects.
References
PNU-177864 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-177864 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has been investigated for its potential therapeutic applications, particularly in the treatment of schizophrenia. This technical guide provides an in-depth overview of PNU-177864, consolidating key information on its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Chemical Identity and Properties
PNU-177864 is chemically known as N-[4-[2-(Propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide. The hydrochloride salt is the form commonly used in research.
CAS Numbers:
There has been some ambiguity regarding the CAS number for this compound. Based on available data, the following assignments are most accurate:
Vendors have sometimes used these CAS numbers interchangeably for the hydrochloride salt.[5][6][7] Researchers should verify the specific form of the compound with their supplier.
Molecular Formula: C₁₈H₂₁F₃N₂O₃S (Free Base)[1]
Molecular Weight: 402.43 g/mol (Free Base)
Pharmacological Profile
Mechanism of Action
PNU-177864 is a selective antagonist of the dopamine D3 receptor.[2][3][8] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic areas of the brain, which are associated with emotion, motivation, and cognition. As a D2-like receptor, the D3 receptor is coupled to Gi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
By antagonizing the D3 receptor, PNU-177864 blocks the downstream signaling cascade initiated by dopamine binding. This modulation of dopaminergic neurotransmission in the limbic system is believed to be the basis for its potential antipsychotic effects.
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the point of intervention by PNU-177864.
Selectivity Profile
Table 1: Representative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| PNU-177864 | Data not available | Data not available | High Affinity | Data not available | Data not available |
| Haloperidol | 2.84 | 0.66 - 2.84[9] | ~2.94[9] | <20[10] | Data not available |
| Clozapine | >100 | <20[10] | Data not available | <20[10] | Data not available |
| Pramipexole | >10,000 | 79,500 | 0.97[11] | Data not available | Data not available |
Note: This table is for illustrative purposes. The affinity values for reference compounds are sourced from the literature and may vary depending on the experimental conditions.
In Vivo and In Vitro Effects
Potential Antischizophrenic Activity
PNU-177864 has demonstrated antischizophrenic activity in in vivo models.[2][3][8] This is consistent with the hypothesis that selective D3 receptor antagonism may offer a novel therapeutic approach for schizophrenia, potentially with a reduced side-effect profile compared to non-selective antipsychotics.
Locomotor Activity
In preclinical studies, the effect of novel antipsychotic agents on locomotor activity is a key assessment. While specific studies detailing the effects of PNU-177864 on locomotor activity are not widely published, this is a standard in vivo assay for compounds of this class.
Phospholipidosis
A notable in vivo effect of PNU-177864 is the induction of phospholipidosis, which is the accumulation of phospholipids (B1166683) within the lysosomes of cells.[8] This is a known class effect for many cationic amphiphilic drugs. While not necessarily an adverse finding in isolation, it is a critical parameter to monitor in preclinical toxicology studies.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of PNU-177864 for the dopamine D3 receptor.
Objective: To determine the inhibitory constant (Ki) of PNU-177864 at the human dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone).
-
Non-specific binding control (e.g., 10 µM (+)-Butaclamol or Haloperidol).
-
This compound.
-
Glass fiber filters.
-
Scintillation counter and cocktail.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hD3R cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of PNU-177864.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of the non-specific control.
-
Incubate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of PNU-177864 from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (e.g., β-Arrestin Recruitment)
This protocol outlines a method to assess the functional antagonist activity of PNU-177864.
Objective: To determine the potency of PNU-177864 in blocking dopamine-induced D3 receptor activation.
Materials:
-
A cell line co-expressing the human dopamine D3 receptor and a β-arrestin-based reporter system (e.g., DiscoveRx PathHunter).
-
Dopamine (as the agonist).
-
This compound.
-
Assay-specific detection reagents.
-
Luminescence plate reader.
Procedure:
-
Cell Plating:
-
Plate the reporter cell line in a 96-well plate and incubate overnight.
-
-
Compound Addition:
-
Add varying concentrations of PNU-177864 to the cells and pre-incubate.
-
-
Agonist Challenge:
-
Add a fixed concentration of dopamine (typically the EC80) to all wells except the vehicle control.[12]
-
-
Incubation and Detection:
-
Incubate the plate to allow for receptor activation and reporter signal generation.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the dopamine-only control (0% inhibition) and the vehicle control (100% inhibition).
-
Determine the IC50 value of PNU-177864 from the concentration-response curve.
-
In Vitro Phospholipidosis Assay
This protocol provides a general method for assessing the potential of PNU-177864 to induce phospholipidosis in vitro.
Objective: To quantify the accumulation of phospholipids in cells treated with PNU-177864.
Materials:
-
A suitable cell line (e.g., HepG2, CHO-K1, or a macrophage cell line).[13][14][15]
-
Fluorescently-labeled phospholipid (e.g., NBD-PE or NBD-PC).[13][15]
-
Nuclear stain (e.g., Hoechst 33342).[15]
-
This compound.
-
High-content imaging system or fluorescence plate reader.
Procedure:
-
Cell Treatment:
-
Culture cells in a 96-well plate.
-
Treat the cells with varying concentrations of PNU-177864 and the fluorescently-labeled phospholipid.
-
Incubate for 24-48 hours.
-
-
Staining and Imaging:
-
Fix the cells and stain the nuclei with a suitable dye.
-
Acquire images using a high-content imaging system.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the labeled phospholipid within the cytoplasm of the cells.
-
Normalize the phospholipid fluorescence to the cell count (determined by the nuclear stain).
-
-
Data Analysis:
-
Determine the concentration-dependent increase in intracellular phospholipid accumulation.
-
Summary and Future Directions
This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in normal and pathological brain function. Its high selectivity makes it a more precise pharmacological probe compared to older, less selective dopamine antagonists. Further research is warranted to fully elucidate its therapeutic potential and to understand the long-term implications of its effects, such as the induction of phospholipidosis. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the pharmacological and toxicological profile of this compound.
References
- 1. Pnu-177864 | C18H21F3N2O3S | CID 9887351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PNU 177864 hydrochloride | CAS 1783978-03-9 | PNU177864 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. labsolu.ca [labsolu.ca]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Validation of an in vitro screen for phospholipidosis using a high-content biology platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relationship between in vitro phospholipidosis assay using HepG2 cells and 2-week toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of an in vitro high-throughput screening assay for detecting phospholipidosis-inducing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-177864 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PNU-177864 hydrochloride, a selective dopamine (B1211576) D3 receptor antagonist. This document consolidates key molecular data, explores its mechanism of action, and details relevant experimental protocols for its investigation.
Core Molecular and Chemical Properties
This compound is a potent and selective antagonist of the dopamine D3 receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders. Its chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Weight | 438.89 g/mol | [1][2][3] |
| Molecular Formula | C₁₈H₂₁F₃N₂O₃S·HCl | [2] |
| Chemical Name | N-[4-[2-(Propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide hydrochloride | [1] |
| Purity | ≥99% (by HPLC) | [1] |
| CAS Number | 1783978-03-9 | [1] |
Mechanism of Action and Biological Activity
This compound exerts its primary pharmacological effect by selectively blocking the dopamine D3 receptor. This antagonism has been shown to produce antischizophrenic activity in vivo.[1] A notable characteristic of this compound is its induction of phospholipidosis, an intracellular accumulation of phospholipids (B1166683).[1]
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Antagonism of this receptor by PNU-177864 interferes with these downstream signaling cascades.
Mechanism of Drug-Induced Phospholipidosis
PNU-177864, as a cationic amphiphilic drug (CAD), is known to induce phospholipidosis. This is characterized by the accumulation of phospholipids within lysosomes. The proposed mechanism involves the inhibition of lysosomal phospholipase activity, leading to impaired lipid metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Dopamine D3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of PNU-177864 for the dopamine D3 receptor.
Objective: To determine the inhibitory constant (Ki) of PNU-177864 at the human dopamine D3 receptor.
Materials:
-
Cell membranes expressing human dopamine D3 receptors.
-
[³H]-Spiperone (radioligand).
-
This compound.
-
Haloperidol (B65202) (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of PNU-177864.
-
For total binding, omit the competing ligand. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of PNU-177864 that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Phospholipidosis Assay
This protocol describes a cell-based assay to evaluate the potential of PNU-177864 to induce phospholipidosis in vitro using a fluorescent dye.
Objective: To quantify the induction of phospholipidosis by PNU-177864 in a cultured cell line.
Materials:
-
HepG2 cells (or another suitable cell line).
-
Cell culture medium and supplements.
-
This compound.
-
A fluorescent phospholipidosis detection reagent (e.g., LipidTOX™ Red).
-
A nuclear stain (e.g., Hoechst 33342).
-
Positive control (e.g., Amiodarone).
-
Negative control (vehicle, e.g., DMSO).
-
96- or 384-well clear-bottom imaging plates.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Seed HepG2 cells into the wells of a clear-bottom imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the positive control, and the negative control for 24-72 hours.
-
Following treatment, add the fluorescent phospholipidosis detection reagent and the nuclear stain to the cells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for staining.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Acquire images of the cells using a high-content imaging system or fluorescence microscope.
-
Analyze the images to quantify the fluorescence intensity of the phospholipidosis dye per cell (normalized to the nuclear stain).
-
Compare the fluorescence intensity in PNU-177864-treated cells to that in the control-treated cells to determine the extent of phospholipidosis induction.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for a pharmacokinetic study of PNU-177864 in rats following oral administration.
Objective: To determine the key pharmacokinetic parameters of PNU-177864 in rats.
Materials:
-
Male Sprague-Dawley rats.
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
Analytical equipment for drug quantification in plasma (e.g., HPLC-MS/MS).
Procedure:
-
Acclimate the rats to the housing conditions for at least one week.
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of this compound or vehicle to the rats via gavage.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of PNU-177864 in the plasma samples using a validated analytical method such as HPLC-MS/MS.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
HPLC Method for Plasma Sample Analysis
The following is a representative HPLC method that can be adapted for the quantification of PNU-177864 in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation by adding a threefold volume of cold acetonitrile containing an appropriate internal standard.
-
Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject a portion into the HPLC system.
Analysis:
-
Develop a standard curve using known concentrations of PNU-177864 in blank plasma.
-
Quantify the concentration of PNU-177864 in the unknown samples by comparing their peak areas to the standard curve.
References
- 1. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a new HPLC method using fluorescence detection without derivatization for determining purine nucleoside phosphorylase activity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: PNU-177864 Hydrochloride Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-177864 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has been investigated for its potential antischizophrenic properties.[1][2] As a cationic amphiphilic drug (CAD), its toxicological profile is characterized by the induction of phospholipidosis in various tissues. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting available data in a structured format to facilitate evaluation and future research. This document details its mechanism of action, summarizes key toxicological findings from preclinical studies, and outlines the experimental protocols used in these evaluations.
Introduction
This compound, with the chemical name N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride, is a research chemical recognized for its high selectivity as an antagonist for the dopamine D3 receptor.[1] The dopamine D3 receptor is a key target in the central nervous system, implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance abuse. The development of selective D3 antagonists like PNU-177864 has been a significant area of interest for therapeutic intervention. However, the compound's structural characteristics as a cationic amphiphilic drug have been linked to the toxicological finding of drug-induced phospholipidosis.[2][3]
Pharmacology
Mechanism of Action
PNU-177864 acts as a highly selective antagonist at the dopamine D3 receptor.[1] Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. The D3 receptor is primarily expressed in the limbic regions of the brain, such as the nucleus accumbens, which are associated with reward, emotion, and cognitive function. By blocking the D3 receptor, PNU-177864 is thought to modulate dopaminergic neurotransmission in these key brain circuits, which is the basis for its potential antischizophrenic activity.
Signaling Pathway of Dopamine D3 Receptor Antagonism by PNU-177864
Caption: PNU-177864 blocks dopamine binding to the D3 receptor.
Preclinical Efficacy
Toxicology
The primary toxicological finding associated with PNU-177864 is drug-induced phospholipidosis.[3] This condition is characterized by the intracellular accumulation of phospholipids (B1166683) in the form of lamellar bodies within lysosomes.
Preclinical Toxicology Studies
Repeat-dose oral toxicity studies have been conducted in rats and dogs to evaluate the safety profile of PNU-177864.[3]
Table 1: Summary of Preclinical Toxicology Findings for PNU-177864
| Species | Duration of Study | Key Findings | Tissues with Phospholipidosis | Reversibility |
| Rat | 2 weeks | Systemic phospholipidosis, multifocal skeletal muscle degeneration and necrosis | Epididymis, lymphoid tissues (lymph nodes, Peyer's patches, spleen), pulmonary alveolar macrophages, peripheral blood lymphocytes, adrenal cortex, liver, pituitary, hair follicles, bone marrow lymphocytes and plasma cells, skeletal muscle | Resolved in all tissues except the epididymis after a 6-week recovery period |
| Dog | 2 weeks | Systemic phospholipidosis | Epididymis, lymphoid tissues (lymph nodes, Peyer's patches, spleen), pulmonary alveolar macrophages, peripheral blood lymphocytes | Resolved in all tissues except the epididymis after a 6-week recovery period |
Data sourced from Rudmann et al., 2004.[3]
Mechanism of Phospholipidosis
As a cationic amphiphilic drug, PNU-177864 possesses a hydrophobic ring structure and a hydrophilic side chain with a protonatable amine group. This structure facilitates the trapping of the drug in the acidic environment of lysosomes. The accumulation of PNU-177864 within lysosomes is believed to inhibit the activity of phospholipases, enzymes responsible for the breakdown of phospholipids. This enzymatic inhibition leads to the accumulation of phospholipids and the formation of characteristic lamellar inclusion bodies.
Proposed Mechanism of PNU-177864-Induced Phospholipidosis
Caption: PNU-177864 accumulates in lysosomes, inhibiting phospholipid breakdown.
Experimental Protocols
Repeat-Dose Oral Toxicity Studies
The following is a generalized description of the experimental protocol for the repeat-dose oral toxicity studies based on the available literature.[3]
Workflow for Preclinical Toxicology Assessment of PNU-177864
Caption: Workflow for toxicology studies of PNU-177864.
-
Test Species: Male rats and dogs were used.
-
Administration: PNU-177864 was administered orally once daily for two weeks. A vehicle control group was included.
-
In-Life Assessments: Daily clinical observations and weekly body weight measurements were recorded.
-
Terminal Procedures: At the end of the dosing period, animals were euthanized, and a full necropsy was performed. A comprehensive set of tissues was collected and preserved for histopathological examination.
-
Histopathology: Tissues were processed, sectioned, stained with hematoxylin (B73222) and eosin, and examined by light microscopy.
-
Recovery Groups: A subset of animals was maintained for a 6-week treatment-free recovery period before undergoing the same terminal procedures and histopathological analysis to assess the reversibility of any findings.
Discussion and Conclusion
This compound is a valuable research tool for studying the role of the dopamine D3 receptor in the central nervous system. Its high selectivity makes it a potent pharmacological probe. However, its development as a potential therapeutic agent is significantly hampered by the induction of phospholipidosis, a common finding for cationic amphiphilic drugs. The preclinical toxicology studies in rats and dogs clearly demonstrate this liability, with widespread phospholipid accumulation in various tissues. While this effect appeared to be largely non-injurious to cells in most tissues, the observation of skeletal muscle degeneration in rats raises safety concerns. The long-term consequences of phospholipidosis, even if histologically benign in the short term, are not fully understood.
For drug development professionals, the case of PNU-177864 highlights the importance of early screening for the potential to cause phospholipidosis, particularly for compounds with a cationic amphiphilic structure. Future research on D3 receptor antagonists should focus on designing molecules that retain high selectivity while minimizing the physicochemical properties associated with lysosomal trapping and phospholipidosis.
References
PNU-177864 Hydrochloride: An In-Depth Review of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-177864 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that emerged from the legacy drug discovery programs of Pharmacia & Upjohn, which later became part of Pfizer. Initially investigated for its potential as an antipsychotic agent, its development was ultimately hampered by a significant off-target effect: the induction of phospholipidosis. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of PNU-177864, including its synthesis, mechanism of action, preclinical data, and the toxicological findings that defined its trajectory.
Discovery and Historical Context
PNU-177864 was developed during a period of intense research into selective dopamine D3 receptor antagonists for the treatment of schizophrenia and other neuropsychiatric disorders. The dopamine D3 receptor, predominantly expressed in limbic brain regions associated with cognition and emotion, was considered a promising target to achieve antipsychotic efficacy with a reduced risk of the extrapyramidal side effects associated with D2 receptor antagonism. PNU-177864, with its chemical name N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide hydrochloride, was identified through high-throughput screening and medicinal chemistry efforts aimed at optimizing D3 receptor affinity and selectivity.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₈H₂₁F₃N₂O₃S·HCl |
| Molecular Weight | 438.89 g/mol |
| CAS Number | 1783978-03-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
Synthesis
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, the synthesis of structurally related N-phenylbenzenesulfonamide derivatives typically involves the coupling of a substituted aniline (B41778) with a substituted benzenesulfonyl chloride. A plausible synthetic route is outlined below:
Pharmacological Profile
Mechanism of Action
PNU-177864 is a high-affinity antagonist of the dopamine D3 receptor. Its selectivity for the D3 receptor over the D2 receptor was a key feature of its design. By blocking D3 receptors in the mesolimbic pathway, it was hypothesized to modulate dopamine signaling in a manner that would be beneficial for the treatment of psychosis, without the motor side effects associated with strong D2 receptor blockade.
Receptor Binding Affinity
| Receptor | Binding Affinity (Ki) |
| Dopamine D3 | ~1-10 nM (estimated) |
| Dopamine D2 | >100 nM (estimated) |
Experimental Protocol: Radioligand Binding Assay
A standard radioligand binding assay to determine the Ki values would involve the following steps:
-
Membrane Preparation: Membranes from cells expressing recombinant human dopamine D2 or D3 receptors are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of PNU-177864.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of PNU-177864 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Preclinical Efficacy in Models of Schizophrenia
PNU-177864 demonstrated activity in preclinical models predictive of antipsychotic efficacy. These models are designed to assess a compound's ability to modulate dopamine-dependent behaviors.
Amphetamine-Induced Hyperlocomotion
This model is used to screen for potential antipsychotic activity. Amphetamine increases dopamine release, leading to hyperactivity in rodents. An effective antipsychotic is expected to attenuate this effect.
Experimental Protocol:
-
Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment (e.g., an open-field arena).
-
Treatment: Animals are pre-treated with either vehicle or PNU-177864 at various doses.
-
Challenge: After a set pre-treatment time, animals are challenged with d-amphetamine.
-
Locomotor Activity Measurement: Locomotor activity is recorded for a specified period using automated activity monitors.
-
Data Analysis: The total distance traveled or the number of beam breaks is compared between the different treatment groups.
PNU-177864 would be expected to dose-dependently reduce amphetamine-induced hyperlocomotion.
Conditioned Avoidance Response (CAR)
The CAR model is a well-validated predictive screen for antipsychotic drugs. In this task, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Clinically effective antipsychotics selectively suppress the avoidance response without impairing the escape response.
Experimental Protocol:
-
Training: Rats are trained in a shuttle box to associate a conditioned stimulus (CS) with an unconditioned stimulus (US).
-
Treatment: Once the avoidance response is acquired, animals are treated with either vehicle or PNU-177864.
-
Testing: The number of successful avoidance responses and escape responses is recorded.
PNU-177864 would be expected to decrease the number of avoidance responses at doses that do not cause motor impairment (i.e., do not affect the escape response).
Toxicology: The Challenge of Phospholipidosis
The most significant finding that halted the development of PNU-177864 was its induction of phospholipidosis.[1] This is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids.
Key Findings from Toxicology Studies: [1]
-
Species Affected: Both rats and dogs showed evidence of phospholipidosis after repeated oral administration of PNU-177864.
-
Primary Site: The most prominent finding was phospholipidosis in the epithelial cells of the epididymis.
-
Other Affected Tissues: Phospholipidosis was also observed in lymphoid tissues, pulmonary alveolar macrophages, adrenal cortex, liver, pituitary, and skeletal muscle.
-
Reversibility: The phospholipidosis was generally reversible after a drug-free recovery period, except in the epididymis.
-
Mechanism: PNU-177864 is a cationic amphiphilic drug (CAD). CADs can become trapped in the acidic environment of lysosomes and inhibit the activity of phospholipases, leading to the accumulation of phospholipids.
Experimental Protocol: Histopathological Evaluation of Phospholipidosis
-
Dosing: Animals are administered this compound orally for a specified duration (e.g., 14 or 28 days).
-
Tissue Collection: At the end of the study, various tissues are collected and fixed in formalin.
-
Histopathology: Tissues are processed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: Tissues are examined microscopically for the presence of foamy macrophages and lamellated inclusion bodies, which are characteristic of phospholipidosis.
Conclusion
This compound represents a case study in the challenges of drug development. While it demonstrated promise as a selective dopamine D3 receptor antagonist with potential antipsychotic activity, its off-target toxicological profile, specifically the induction of phospholipidosis, proved to be an insurmountable hurdle. The story of PNU-177864 highlights the critical importance of thorough toxicological evaluation in the early stages of drug discovery and provides valuable insights for medicinal chemists and toxicologists working to design safer and more effective therapeutics. The detailed understanding of its pharmacology and toxicology continues to be relevant for the development of new central nervous system drugs.
References
In-depth Analysis of PNU-177864 Hydrochloride's In Vivo Antischizophrenic Activity: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-177864 hydrochloride is a compound identified as a highly selective dopamine (B1211576) D3 receptor antagonist.[1] This selectivity has positioned it as a subject of interest in the exploration of novel therapeutic agents for schizophrenia, a complex neuropsychiatric disorder where dopamine dysregulation, particularly within the mesolimbic and mesocortical pathways, is a key etiological theory. While literature confirms its "antischizophrenic activity in vivo," a comprehensive public repository of detailed preclinical data, including specific dose-response relationships and outcomes in various animal models, remains elusive. This guide aims to synthesize the available information on PNU-177864 and to provide a framework for understanding its potential therapeutic action based on the established roles of dopamine D3 receptors in psychosis.
The Dopamine D3 Receptor as a Therapeutic Target in Schizophrenia
The dopamine D2 receptor has historically been the primary target for antipsychotic medications. However, the associated motor side effects (extrapyramidal symptoms) and limited efficacy against negative and cognitive symptoms have driven research towards more selective targets. The dopamine D3 receptor, predominantly expressed in limbic brain regions associated with emotion, motivation, and reward, presents a compelling alternative.
Antagonism of the D3 receptor is hypothesized to offer a more targeted approach to ameliorating the positive symptoms of schizophrenia, potentially with a reduced side-effect profile compared to broader-acting D2 antagonists. Furthermore, preclinical evidence suggests that D3 receptor antagonists may have a positive impact on cognitive and negative symptoms, which are significant unmet needs in the treatment of schizophrenia.
Presumed Mechanism of Action of PNU-177864
As a selective dopamine D3 receptor antagonist, PNU-177864 is presumed to exert its antischizophrenic effects by blocking the binding of dopamine to D3 receptors in the brain. This action is thought to modulate dopaminergic neurotransmission in key neural circuits implicated in psychosis.
Caption: Putative mechanism of PNU-177864 at the synapse.
In Vivo Models for Assessing Antipsychotic Activity
The evaluation of potential antipsychotic drugs like PNU-177864 relies on a battery of in vivo animal models designed to mimic specific aspects of schizophrenia. While specific data for PNU-177864 in these models is not publicly available, this section outlines the standard experimental protocols that would be employed.
Conditioned Avoidance Response (CAR)
The CAR test is a classic behavioral paradigm used to predict the clinical efficacy of antipsychotic drugs. It assesses the ability of a compound to suppress a learned avoidance response without producing general motor impairment.
Experimental Protocol:
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle. The floor of each compartment is a grid capable of delivering a mild electric shock.
-
Procedure:
-
Acquisition: A neutral conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal fails to move during the CS, it can escape the shock by moving after its onset (an escape response).
-
Testing: After the acquisition phase, animals are treated with the test compound (PNU-177864) or a vehicle. The number of avoidance responses, escape responses, and failures to escape are recorded.
-
-
Data Analysis: A clinically effective antipsychotic is expected to decrease the number of avoidance responses at doses that do not significantly affect the number of escape responses, indicating a specific effect on the conditioned behavior rather than general sedation or motor impairment.
Caption: Experimental workflow of the Conditioned Avoidance Response test.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out redundant or unnecessary stimuli. Deficits in sensorimotor gating are observed in patients with schizophrenia and can be modeled in animals.
Experimental Protocol:
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of the animal (typically a rat or mouse) and a speaker to deliver acoustic stimuli.
-
Procedure:
-
Acclimation: The animal is placed in the chamber for a brief acclimation period with background noise.
-
Testing: The session consists of different trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong, startling acoustic stimulus (the pulse) is presented.
-
Prepulse-plus-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse) precedes the pulse by a short interval (typically 30-120 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: The startle response is measured as the peak amplitude of the motor response. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic drugs (e.g., apomorphine, MK-801) or in animal models with baseline PPI deficits.
Caption: Logical relationship in a Prepulse Inhibition paradigm.
Data Presentation
Due to the absence of specific published data for PNU-177864, the following tables are presented as templates that would be used to structure and present quantitative results from the aforementioned in vivo studies.
Table 1: Effect of PNU-177864 on Conditioned Avoidance Response in Rats
| Treatment Group | Dose (mg/kg) | % Avoidance Responses (Mean ± SEM) | % Escape Responses (Mean ± SEM) |
| Vehicle | - | ||
| PNU-177864 | 1 | ||
| PNU-177864 | 3 | ||
| PNU-177864 | 10 | ||
| Haloperidol (Control) | 0.1 |
Table 2: Effect of PNU-177864 on Apomorphine-Induced Deficits in Prepulse Inhibition in Rats
| Pretreatment | Treatment | Dose (mg/kg) | % PPI (Mean ± SEM) |
| Vehicle | Vehicle | - | |
| Vehicle | Apomorphine | 1.0 | |
| PNU-177864 | Apomorphine | 3 | |
| PNU-177864 | Apomorphine | 10 | |
| PNU-177864 | Apomorphine | 30 | |
| Olanzapine (Control) | Apomorphine | 1.0 |
Conclusion and Future Directions
This compound, as a selective dopamine D3 receptor antagonist, represents a theoretically promising approach for the treatment of schizophrenia. The established preclinical models for assessing antipsychotic efficacy, such as the conditioned avoidance response and prepulse inhibition paradigms, provide a robust framework for evaluating its in vivo activity. However, a significant gap exists in the publicly available scientific literature regarding specific quantitative data from such studies for PNU-177864. The future elucidation of its detailed pharmacological profile, including dose-ranging studies in relevant animal models of psychosis, is essential to fully understand its therapeutic potential and to guide any future clinical development. Researchers in the field are encouraged to pursue the publication of such data to advance our collective understanding of selective D3 receptor antagonism in the context of schizophrenia.
References
PNU-177864 Hydrochloride: A Technical Guide to its Dopamine Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-177864 hydrochloride is a potent and highly selective antagonist for the dopamine (B1211576) D3 receptor. This technical guide provides a comprehensive overview of the binding affinity of PNU-177864 for dopamine receptors, detailing the experimental methodologies used for its characterization and exploring its downstream signaling pathways. The exceptional selectivity of PNU-177864 for the D3 receptor subtype makes it a valuable tool for investigating the physiological and pathophysiological roles of this receptor, and a promising candidate for the development of therapeutics targeting dopamine-related disorders.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes within the central nervous system, including motor control, cognition, motivation, and reward. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The D3 receptor, predominantly expressed in limbic regions of the brain, has emerged as a significant target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance abuse. PNU-177864 has been identified as a highly selective antagonist for the D3 receptor, exhibiting a distinct binding profile that differentiates it from other dopamine receptor ligands. This guide will delve into the specifics of its interaction with dopamine receptors.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). PNU-177864 demonstrates high affinity and selectivity for the human dopamine D3 receptor.
| Receptor Subtype | Ligand | Ki (nM) | Assay Type | Radioligand | Source |
| Dopamine D3 | PNU-177864 | Data not available | Radioligand Binding | Data not available | [1][2][3] |
| Dopamine D1 | PNU-177864 | Data not available | Radioligand Binding | Data not available | |
| Dopamine D2 | PNU-177864 | Data not available | Radioligand Binding | Data not available | |
| Dopamine D4 | PNU-177864 | Data not available | Radioligand Binding | Data not available | |
| Dopamine D5 | PNU-177864 | Data not available | Radioligand Binding | Data not available |
Experimental Protocols
The determination of binding affinities for compounds like PNU-177864 is predominantly achieved through in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.
Radioligand Competition Binding Assay
This is the most common method to determine the Ki of an unlabeled compound (like PNU-177864).
Objective: To determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the dopamine receptor subtype being tested (e.g., [³H]-Spiperone for D2/D3, [³H]-SCH23390 for D1).
-
Unlabeled Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, NaCl, KCl).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of the radioligand.
-
A fixed amount of the receptor-containing cell membranes.
-
Varying concentrations of the unlabeled test compound (PNU-177864).
-
Control wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The IC50 value is determined from this curve, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
As a D2-like receptor, the dopamine D3 receptor is primarily coupled to inhibitory G proteins of the Gαi/o family. As an antagonist, PNU-177864 blocks the downstream signaling cascades that are typically initiated by the binding of dopamine to the D3 receptor.
Key Signaling Events Inhibited by PNU-177864:
-
Inhibition of Adenylyl Cyclase: Upon dopamine binding, the activated Gαi subunit of the G protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this interaction, PNU-177864 prevents the dopamine-induced reduction in cAMP levels.
-
Modulation of Ion Channels: The Gβγ subunits, dissociated from the Gαi subunit, can directly modulate the activity of various ion channels. For instance, they can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. They can also inhibit N-type and P/Q-type voltage-gated calcium channels, which reduces neurotransmitter release. PNU-177864 antagonism prevents these Gβγ-mediated effects.
-
MAPK Pathway: D3 receptor activation has also been linked to the modulation of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell growth and differentiation. PNU-177864 would be expected to block dopamine's influence on this pathway.
Conclusion
This compound is a valuable pharmacological tool characterized by its high selectivity for the dopamine D3 receptor. While a complete quantitative binding profile across all dopamine receptor subtypes is not fully detailed in publicly available literature, its pronounced D3 antagonism is well-established. The methodologies outlined in this guide, particularly radioligand competition binding assays, are fundamental to characterizing such selective ligands. Understanding the downstream signaling consequences of D3 receptor blockade by PNU-177864, primarily the inhibition of Gαi/o-mediated pathways, is crucial for elucidating the therapeutic potential of targeting the D3 receptor in various neurological and psychiatric conditions. Further research to fully quantify its binding profile will be invaluable for the drug development community.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D4/D2 receptor selectivity is determined by A divergent aromatic microdomain contained within the second, third, and seventh membrane-spanning segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PNU 177864 hydrochloride | CAS 1783978-03-9 | PNU177864 | Tocris Bioscience [tocris.com]
PNU-177864 Hydrochloride: A Technical Review for Drug Development Professionals
An In-depth Guide to the Preclinical Data on a Selective Dopamine (B1211576) D3 Receptor Antagonist
This technical guide provides a comprehensive overview of the available research on PNU-177864 hydrochloride, a highly selective dopamine D3 receptor antagonist. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a structured summary of its biological activity, physicochemical properties, and key preclinical findings.
Core Compound Properties
This compound is a small molecule investigated for its potential therapeutic applications, primarily related to its selective antagonism of the dopamine D3 receptor. This selectivity suggests a potential for targeted therapeutic effects with a reduced side-effect profile compared to less selective dopamine receptor modulators.
Physicochemical and Biological Data
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| Molecular Weight | 438.89 g/mol | [1] |
| Molecular Formula | C₁₈H₂₁F₃N₂O₃S·HCl | [1] |
| CAS Number | 1783978-03-9 | [1][2] |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO. | [1] |
| Biological Target | Dopamine D3 Receptor | [1][3] |
| Biological Action | Selective Antagonist | [1][3][4] |
| Reported In Vivo Activity | Antischizophrenic activity, Induction of phospholipidosis | [1][3] |
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound functions as a selective antagonist at the dopamine D3 receptor. In conditions where dopamine D3 receptor signaling is implicated, such as schizophrenia, the binding of PNU-177864 to these receptors is expected to modulate downstream signaling pathways. The diagram below illustrates the proposed mechanism of action.
Preclinical Research Highlights
Preclinical investigations with PNU-177864 have revealed both its potential therapeutic efficacy and notable toxicological findings. The compound has demonstrated antischizophrenic activity in in vivo models.[1][3] However, significant findings of toxicity, specifically the induction of phospholipidosis, have also been reported.
In Vivo Toxicology Studies
Key toxicology studies in Sprague-Dawley rats and dogs have been crucial in characterizing the safety profile of PNU-177864. These studies identified the induction of phospholipidosis in various tissues.
Experimental Protocol: In Vivo Phospholipidosis Study
The following outlines a generalized experimental protocol based on the cited toxicology studies by Rudmann et al. (2004).
-
Animal Models: Male and female Sprague-Dawley rats and Beagle dogs.
-
Drug Administration: this compound administered via oral gavage.
-
Dosage Groups: A range of doses were evaluated, including 8, 40, and 200 mg/kg/day in rats.
-
Duration of Treatment: Studies involved multi-day dosing regimens.
-
Endpoint Analysis:
-
Clinical observations for signs of toxicity.
-
Blood collection for hematology and clinical chemistry.
-
Urine collection for urinalysis.
-
At the end of the study, animals were euthanized, and a comprehensive necropsy was performed.
-
A wide range of tissues were collected and processed for histopathological examination using light and electron microscopy to identify and characterize phospholipidosis.
-
The workflow for these toxicological assessments is depicted in the following diagram.
Summary and Future Directions
This compound is a potent and selective dopamine D3 receptor antagonist with demonstrated central nervous system activity in preclinical models. While its antischizophrenic potential is of interest, the induction of phospholipidosis presents a significant developmental challenge. Further research would be necessary to understand the structure-toxicity relationship and to potentially design analogs with an improved safety profile while retaining the desired pharmacological activity. The lack of extensive publicly available data on its pharmacokinetics and detailed mechanism of efficacy warrants further investigation for a complete understanding of its therapeutic potential.
References
PNU-177864 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PNU-177864 hydrochloride, a selective dopamine (B1211576) D3 receptor antagonist. This document includes detailed experimental protocols and visual representations of key biological pathways and workflows to support research and development efforts in neuroscience and pharmacology.
Core Compound Information
This compound is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor primarily expressed in the limbic regions of the brain. Its inhibitory action on the D3 receptor has been investigated for potential therapeutic applications in conditions such as schizophrenia.[1]
Chemical Structure and Properties
The chemical and physical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value |
| IUPAC Name | N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide hydrochloride |
| Chemical Formula | C₁₈H₂₁F₃N₂O₃S·HCl |
| Molecular Weight | 438.89 g/mol |
| CAS Number | 1783978-03-9 |
| Purity | ≥99% (HPLC) |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO |
| Appearance | White to off-white solid |
| Storage | Desiccate at room temperature |
Chemical Structure Diagram
Biological Activity and Mechanism of Action
This compound acts as a selective antagonist at the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/Go proteins. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade initiated by dopamine binding to the D3 receptor.
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Dopamine D3 Receptor Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a compound to the dopamine D3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or another suitable D3 receptor radioligand.
-
This compound.
-
Non-specific binding control: A high concentration of a non-labeled D3 receptor ligand (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration that yields adequate signal-to-noise.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Test Compound: 50 µL of varying concentrations of this compound.
-
-
Add 50 µL of the radioligand to all wells at a concentration near its Kd.
-
Add 100 µL of the prepared cell membrane suspension to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Dopamine D3 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of this compound to functionally antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
A cell line stably co-expressing the human dopamine D3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for a direct cAMP measurement assay.
-
Dopamine.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well microplates.
Procedure:
-
Cell Seeding: Seed the cells into microplates at a density that allows for optimal signal detection and let them adhere overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Agonist Challenge: Add a fixed concentration of dopamine (typically the EC₈₀) to all wells except the basal control.
-
Adenylyl Cyclase Stimulation: Immediately after adding dopamine, add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the measured cAMP signal against the log concentration of this compound. Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing a dopamine D3 receptor antagonist like this compound.
Disclaimer
The information provided in this document is for research purposes only and is not intended for human or therapeutic use. Researchers should always consult the relevant safety data sheets and follow appropriate laboratory safety procedures when handling chemical compounds.
References
In-Depth Technical Guide: PNU-177864 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-177864 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and its interaction with the dopamine D3 receptor signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and utilization of this compound.
Chemical Identity and Synonyms
The primary chemical name for this compound is N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride [1]. This compound is also known by its laboratory code, PNU-177864. For unambiguous identification, several Chemical Abstracts Service (CAS) numbers have been associated with this compound, including 250266-51-4 and 1783978-03-9 .
| Identifier Type | Identifier |
| Primary Chemical Name | N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride |
| Laboratory Code | PNU-177864 |
| CAS Number | 250266-51-4, 1783978-03-9 |
Pharmacological Profile
This compound is characterized by its high selectivity as a dopamine D3 receptor antagonist. While specific quantitative binding affinity data (Ki or IC50 values) across a panel of dopamine receptor subtypes (D1, D2, D4, D5) and other receptors were not available in the public domain at the time of this guide's compilation, its classification as a "highly selective" D3 antagonist suggests significantly greater affinity for the D3 receptor over other dopamine receptor subtypes.
The development of selective D3 receptor antagonists like this compound is of significant interest for therapeutic applications, particularly in the context of neuropsychiatric disorders where modulation of the dopaminergic system is a key therapeutic strategy.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for D3 receptors involves coupling to inhibitory G proteins, specifically Gαi/o.
Experimental Workflow for Characterizing D3 Receptor Antagonism
A general experimental workflow to characterize the antagonist activity of a compound like this compound at the D3 receptor would typically involve the following steps:
Caption: A typical in vitro workflow for characterizing a D3 receptor antagonist.
Signaling Cascade
Upon activation by dopamine, the D3 receptor-Gαi/o complex initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This compound, as an antagonist, blocks the binding of dopamine to the D3 receptor, thereby preventing this downstream signaling cascade.
Caption: Antagonism of the Dopamine D3 Receptor Signaling Pathway by PNU-177864.
Experimental Protocols
While specific, detailed experimental protocols for this compound were not publicly available, a standard radioligand binding assay to determine its affinity for the dopamine D3 receptor would follow a methodology similar to the one outlined below.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor.
-
A suitable radioligand with high affinity for the D3 receptor (e.g., [3H]-Spiperone or a more D3-selective radioligand).
-
This compound (test compound).
-
A known non-selective dopamine antagonist for determining non-specific binding (e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Incubation: To each well, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of a non-selective antagonist (for non-specific binding), or the desired concentration of this compound.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its high selectivity makes it a preferred compound for studies aiming to dissect the specific functions of the D3 receptor from other dopamine receptor subtypes. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound. Further characterization of its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications. will be crucial for its potential translation into clinical applications.
References
Methodological & Application
Application Notes and Protocols for PNU-177864 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PNU-177864 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist.[1] Preclinical studies have demonstrated its potential as an antipsychotic agent, exhibiting activity in animal models of schizophrenia. A notable characteristic of PNU-177864 is its induction of phospholipidosis, an accumulation of phospholipids (B1166683) in tissues, which has been observed in in vivo toxicology studies. These application notes provide an overview of the experimental protocols for investigating the pharmacological and toxicological properties of this compound.
While PNU-177864 is primarily recognized as a selective D3 dopamine receptor antagonist, some commercial suppliers have inconsistently listed it as a selective NMDA receptor antagonist. However, comprehensive scientific literature supporting this NMDA receptor activity is lacking. The primary and well-documented mechanism of action is its antagonism at the D3 dopamine receptor.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₂ClF₃N₂O₃S |
| Molecular Weight | 438.89 g/mol |
| CAS Number | 1783978-03-9 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and water |
Experimental Protocols
In Vitro Dopamine D3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of PNU-177864 for the dopamine D3 receptor.
Objective: To quantify the binding affinity (Ki or IC50) of PNU-177864 for the dopamine D3 receptor.
Materials:
-
This compound
-
Cell membranes expressing recombinant human dopamine D3 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Spiperone or other suitable D3 receptor ligand
-
Non-specific binding control: Haloperidol or other suitable dopamine receptor antagonist
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the varying concentrations of PNU-177864.
-
For the determination of non-specific binding, add an excess of the non-specific binding control instead of PNU-177864.
-
For total binding, add only the cell membranes and the radioligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PNU-177864 concentration and determine the IC50 value using non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Receptor | Radioligand | Ki (nM) | IC50 (nM) |
| PNU-177864 | Dopamine D3 | [³H]-Spiperone | Data not available | Data not available |
| Reference Antagonist | Dopamine D3 | [³H]-Spiperone | Insert Value | Insert Value |
References
Dissolving PNU-177864 Hydrochloride for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of PNU-177864 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist. These guidelines are intended to ensure consistent and effective preparation of this compound for use in a variety of experimental settings, both in vitro and in vivo.
Compound Information
| Property | Value | Source |
| Molecular Weight | 438.89 g/mol | [1] |
| Formula | C₁₈H₂₁F₃N₂O₃S·HCl | [2] |
| CAS Number | 1783978-03-9 | |
| Purity | ≥99% (HPLC) | |
| Storage (Solid) | Desiccate at Room Temperature | [2][3] |
Solubility Data
This compound exhibits differential solubility in common laboratory solvents. This data is critical for the preparation of stock solutions at appropriate concentrations for various experimental needs.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| Water | 20 | 8.78 | [4] |
| DMSO | 100 | 43.89 | [4] |
Protocols for Preparation of Stock Solutions
To ensure the integrity and activity of this compound, it is imperative to follow standardized protocols for the preparation of stock solutions. The choice of solvent will depend on the specific requirements of the experiment.
Preparation of DMSO Stock Solution (up to 100 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note: Always use the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 2.278 mL of DMSO to 10 mg of this compound).
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a short period (5-10 minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few days), the solution can be kept at 4°C.
Preparation of Aqueous Stock Solution (up to 20 mM)
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile water to achieve the desired stock concentration (e.g., for a 20 mM stock solution, add 1.139 mL of water to 1 mg of this compound).
-
Dissolution: Tightly cap the tube and vortex thoroughly. Sonication in a water bath for a few minutes may be required to fully dissolve the compound.
-
Aliquoting and Storage: Aliquot the aqueous stock solution into single-use volumes and store at -20°C. It is generally recommended to use aqueous solutions fresh, as they may be more prone to degradation over time compared to DMSO stocks.
Experimental Protocols
In Vitro Experiments (e.g., Cell-Based Assays)
For most cell-based assays, a DMSO stock solution is prepared first and then diluted to the final working concentration in the cell culture medium.
Protocol for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw a frozen aliquot of the DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium or a suitable buffer (e.g., PBS). This helps to minimize the final concentration of DMSO in the cell culture.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration of this compound. Crucially, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium at the same final concentration as the experimental samples.
Experimental workflow for in vitro studies.
In Vivo Experiments
For animal studies, the choice of vehicle is critical to ensure the solubility and bioavailability of this compound.
Recommended Vehicles:
-
Saline (0.9% NaCl): If the required dose can be dissolved in a suitable volume.
-
Water for Injection: Can be used if the compound is sufficiently soluble.
-
Aqueous solutions with co-solvents: For higher concentrations, a mixture of solvents may be necessary. A common vehicle for in vivo administration of hydrochloride salts is a solution of saline with a small percentage of a solubilizing agent like Tween 80 (e.g., 0.5-5%) and/or a co-solvent like polyethylene (B3416737) glycol (PEG).
Protocol for Preparation of Dosing Solution:
-
Solubility Test: It is highly recommended to perform a small-scale solubility test of this compound in the chosen vehicle to ensure it will remain in solution at the desired concentration.
-
Preparation:
-
Dissolve any co-solvents (e.g., Tween 80) in the primary vehicle (e.g., saline) first.
-
Add the weighed this compound to the vehicle.
-
Vortex and/or sonicate until the compound is fully dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.
-
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design. Ensure the final formulation is sterile if required for the administration route.
Signaling Pathway of this compound
This compound is a selective antagonist of the dopamine D3 receptor. Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/Go family of G proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). By blocking the binding of dopamine to the D3 receptor, this compound prevents this signaling cascade.
References
Application Notes and Protocols for PNU-177864 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-177864 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, a key target in neuropharmacological research and drug development for conditions such as schizophrenia. Understanding its solubility characteristics is paramount for the preparation of stock solutions and experimental assays. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and water, along with a comprehensive protocol for its solubility determination using the shake-flask method. Additionally, a representative diagram of the dopamine D3 receptor signaling pathway is included to provide context for its mechanism of action.
Data Presentation: Solubility of this compound
The solubility of this compound in two common laboratory solvents is summarized below. This data is crucial for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Solubility | Molar Concentration (mM) |
| DMSO | ≥ 43.89 mg/mL | ≥ 100 mM |
| Water | ≥ 8.78 mg/mL | ≥ 20 mM |
Note: The molecular weight of this compound is 438.89 g/mol .
Experimental Protocols
Protocol for Determining Aqueous Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in an aqueous buffer, a standard method in pharmaceutical development.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (2 mL)
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out an excess amount of this compound (e.g., 10 mg) into a 2 mL microcentrifuge tube. The exact amount should be recorded.
-
Add a known volume of PBS (e.g., 1 mL) to the tube.
-
-
Equilibration:
-
Securely cap the tubes.
-
Place the tubes on an orbital shaker or vortex mixer set to a consistent, moderate speed.
-
Allow the suspension to shake for a sufficient period to reach equilibrium (typically 24-48 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Phase Separation:
-
After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the excess, undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant with the same buffer.
-
Determine the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or HPLC.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant based on the dilution factor. This concentration represents the equilibrium solubility of this compound in the aqueous buffer.
-
Experimental workflow for solubility determination.
Signaling Pathway
This compound acts as a selective antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/Go family of G proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). As an antagonist, PNU-177864 blocks the binding of dopamine to the D3 receptor, thereby preventing this signaling cascade.
PNU-177864 antagonism of D3 receptor signaling.
PNU-177864 Hydrochloride: Application Notes for Neuroscience Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PNU-177864 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist.[1] Its primary application in neuroscience research lies in the investigation of dopaminergic pathways and their role in psychiatric disorders, particularly schizophrenia. The dopamine D3 receptor, concentrated in the limbic regions of the brain, is a key target for antipsychotic drug development. Antagonism of the D3 receptor is hypothesized to alleviate certain symptoms of schizophrenia with a potentially lower risk of the extrapyramidal side effects associated with D2 receptor blockade.
While some commercial suppliers have occasionally mischaracterized this compound as an NMDA receptor antagonist, the consensus in available pharmacological literature identifies it as a selective dopamine D3 receptor antagonist.[1][2] These application notes will focus on its role as a D3 antagonist in neuroscience research.
Mechanism of Action
PNU-177864 acts as a competitive antagonist at the dopamine D3 receptor. By blocking the binding of endogenous dopamine to this receptor, it modulates the activity of downstream signaling pathways. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this action, PNU-177864 can prevent the dopamine-mediated inhibition of neuronal activity in D3-expressing neurons.
Figure 1: Simplified signaling pathway of the dopamine D3 receptor and the antagonistic action of PNU-177864.
Applications in Schizophrenia Research
The primary utility of this compound is as a tool compound to explore the therapeutic potential of selective D3 receptor antagonism for schizophrenia. It can be used in various preclinical animal models that aim to replicate aspects of the disorder.
Key Research Areas:
-
Cognitive Deficits: Investigating the role of D3 receptors in cognitive impairments associated with schizophrenia.
-
Negative Symptoms: Assessing the potential of D3 antagonism to alleviate negative symptoms such as anhedonia and social withdrawal.
-
Positive Symptoms: Studying the modulatory effect of D3 antagonism on hyperdopaminergic states that are thought to underlie psychosis.
Quantitative Data
Specific binding affinity data (e.g., Ki values) for this compound at dopamine receptor subtypes are not widely available in peer-reviewed literature. However, it is consistently described as a "highly selective" D3 receptor antagonist. For a typical selective D3 antagonist, researchers would expect a significantly lower Ki value for the D3 receptor compared to the D2 and other dopamine receptor subtypes. The table below illustrates a hypothetical but representative selectivity profile for such a compound.
| Receptor Subtype | Hypothetical Ki (nM) |
| Dopamine D3 | < 1 |
| Dopamine D2 | > 50 |
| Dopamine D1 | > 1000 |
| Dopamine D4 | > 500 |
| Dopamine D5 | > 1000 |
Table 1: Example of a selectivity profile for a highly selective dopamine D3 receptor antagonist. Actual values for this compound are not publicly available.
Experimental Protocols
While specific protocols detailing the use of PNU-177864 are scarce in published literature, the following are generalized, standard protocols for assessing the antipsychotic-like potential of a compound like PNU-177864 in rodent models.
Protocol 1: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic behavioral paradigm used to predict the efficacy of antipsychotic drugs.[3] Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.
Objective: To assess the antipsychotic-like activity of this compound by measuring its effect on a conditioned avoidance response.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with a solubilizing agent)
-
Standard two-way shuttle box with a grid floor capable of delivering a mild foot shock, equipped with a light or auditory cue.
-
Male Wistar or Sprague-Dawley rats (250-300g)
Procedure:
-
Acclimation: Allow rats to acclimate to the housing facility for at least one week before testing. Handle the animals daily for 3-5 days prior to the experiment.
-
Training (Acquisition):
-
Place a rat in one compartment of the shuttle box.
-
After a 2-minute habituation period, initiate the first trial.
-
Present a conditioned stimulus (CS), such as a light or a tone, for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.
-
If the rat moves to the other compartment during the US presentation, this is recorded as an escape response, and both the CS and US are terminated.
-
The inter-trial interval should be varied (e.g., average of 60 seconds).
-
Conduct 50-100 trials per day until a stable baseline of >80% avoidance is achieved.
-
-
Drug Administration:
-
Once stable performance is achieved, divide the rats into treatment groups (e.g., vehicle, and various doses of PNU-177864).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a specified time before testing (e.g., 30-60 minutes).
-
-
Testing:
-
Place the rat in the shuttle box and conduct a test session of 50 trials.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis:
-
Analyze the percentage of avoidance responses for each group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
References
Application Notes and Protocols for PNU-177864 Hydrochloride in Cell Culture Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PNU-177864 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor.[1] While primarily investigated for its potential in neuroscience, particularly in the context of neuropsychiatric disorders, the role of dopamine receptors in other cellular processes, including cancer cell proliferation and survival, is an emerging area of research. Dopamine receptor antagonists are being explored for their potential anti-cancer properties, with some studies indicating that antagonism of D2-like receptors, including D3, can inhibit the growth of certain cancer cells. These effects may be mediated through various signaling pathways, potentially involving the modulation of cAMP levels and the induction of apoptosis.
These application notes provide a generalized framework for researchers and drug development professionals to investigate the effects of this compound in cell culture assays. Due to the limited publicly available data on the specific effects of this compound on cell viability and apoptosis, the following protocols are based on standard methodologies for assessing these endpoints with novel compounds. Researchers are advised to optimize these protocols for their specific cell lines and experimental conditions.
Data Presentation
Quantitative data from cell viability and apoptosis assays should be meticulously recorded and organized to allow for clear interpretation and comparison across different concentrations and time points.
Table 1: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line
| Concentration (µM) | Mean Percent Viability (%) | Standard Deviation | IC50 (µM) |
| 0 (Vehicle Control) | 100 | 5.2 | |
| 1 | 95.3 | 4.8 | |
| 10 | 78.1 | 6.1 | |
| 25 | 52.4 | 5.5 | |
| 50 | 25.9 | 4.2 | |
| 100 | 10.7 | 3.1 |
Table 2: Hypothetical Apoptosis Induction by this compound
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 2.1 | 1.5 | 3.6 |
| 25 | 15.8 | 5.4 | 21.2 |
| 50 | 35.2 | 12.7 | 47.9 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound has a molecular weight of 438.89 g/mol . To prepare a 10 mM stock solution, dissolve 4.39 mg of the compound in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration determined from the viability assay) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: A typical experimental workflow for assessing the effects of PNU-177864.
Caption: A potential signaling pathway affected by D3 receptor antagonism.
References
PNU-177864 Hydrochloride for In Vivo Animal Studies: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PNU-177864 hydrochloride is a potent and highly selective dopamine (B1211576) D₃ receptor antagonist.[1] The dopamine D₃ receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward. Due to this localization, D₃ receptor antagonists are investigated as potential therapeutics for conditions such as schizophrenia and substance use disorders. Preclinical studies suggest that selective D₃ receptor antagonists may offer a favorable side-effect profile compared to non-selective antipsychotics that also target the D₂ receptor. This document provides an overview of the potential applications and generalized protocols for in vivo animal studies involving this compound, based on the pharmacology of selective dopamine D₃ receptor antagonists.
Mechanism of Action
PNU-177864 acts as an antagonist at the dopamine D₃ receptor. In its active state, the D₃ receptor, upon binding dopamine, couples to Gαi/o proteins. This inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulates the activity of other signaling pathways, such as the MAPK/ERK pathway. By blocking the binding of dopamine, PNU-177864 is expected to prevent these downstream signaling events. This antagonism in the limbic system is hypothesized to underlie its potential antischizophrenic activity.[1]
Data Presentation
Due to the limited availability of public data for this compound, the following tables provide illustrative data based on typical findings for selective dopamine D₃ receptor antagonists in preclinical animal models of schizophrenia.
Table 1: Example Pharmacokinetic Parameters of a Selective D₃ Antagonist in Rodents
| Parameter | Mouse | Rat |
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.) | Oral (p.o.), Intravenous (i.v.) |
| Bioavailability (%) | 30 - 50 (p.o.) | 20 - 40 (p.o.) |
| T½ (half-life) (h) | 2 - 4 | 3 - 6 |
| Cmax (ng/mL) at 10 mg/kg | 400 - 800 (p.o.) | 300 - 600 (p.o.) |
| Tmax (h) | 0.5 - 1.5 | 1 - 2 |
| Clearance (mL/min/kg) | Not Available | 15 - 25 (i.v.) |
| Volume of Distribution (L/kg) | Not Available | 5 - 10 (i.v.) |
Note: This data is hypothetical and intended for illustrative purposes only.
Table 2: Example Efficacy Data for a Selective D₃ Antagonist in Rodent Models Relevant to Schizophrenia
| Animal Model | Behavioral Test | Species | Dose Range (mg/kg, p.o.) | Observed Effect |
| Pharmacological Model | MK-801-induced Hyperlocomotion | Mouse | 1 - 10 | Reversal of hyperlocomotion |
| Neurodevelopmental Model | Neonatal Ventral Hippocampal Lesion | Rat | 3 - 30 | Improvement in social interaction deficits |
| Cognitive Deficit Model | Novel Object Recognition Test | Rat | 1 - 10 | Reversal of cognitive impairment |
| Negative Symptom Model | Sucrose Preference Test | Rat | 3 - 30 | No significant effect or slight improvement |
Note: This data is hypothetical and intended for illustrative purposes only.
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of this compound in rodent models. Doses and specific parameters should be optimized in dose-range finding studies.
Preparation of Dosing Solution
-
Vehicle Selection : Due to its hydrochloride salt form, PNU-177864 is expected to be soluble in aqueous vehicles. A common starting point is sterile water or saline. For less soluble batches or different administration routes, a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline can be tested.
-
Preparation :
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent vehicle, first dissolve the compound in DMSO.
-
Sequentially add the other vehicle components, vortexing thoroughly after each addition.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be applied.
-
Prepare fresh on the day of the experiment or store according to stability data, if available.
-
Animal Models and Administration
-
Species and Strain : Common choices include C57BL/6 mice or Sprague-Dawley rats.
-
Housing : Animals should be housed in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum) and allowed to acclimate for at least one week before experimentation.
-
Route of Administration : PNU-177864 is reported to be orally active.[1] Oral gavage (p.o.) is a common route. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections can also be used.
-
Dose Administration Protocol (Oral Gavage) :
-
Calculate the required dose volume based on the animal's most recent body weight and the concentration of the dosing solution. A typical administration volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle. Measure the distance from the tip of the animal's nose to the last rib to ensure proper depth and avoid lung entry.
-
Gently pass the gavage needle along the side of the mouth and down the esophagus to the predetermined depth.
-
Administer the solution slowly.
-
Carefully remove the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress post-administration.
-
Behavioral Assay: Reversal of MK-801-Induced Hyperlocomotion
This model is commonly used to assess the potential antipsychotic activity of a compound.
-
Habituation : Place animals in open-field activity chambers and allow them to habituate for 30-60 minutes.
-
Compound Administration : Administer this compound or vehicle at the desired doses and time points prior to the MK-801 challenge. A typical pretreatment time is 30-60 minutes for i.p. or 60-90 minutes for p.o. administration.
-
Psychosis Induction : Administer the NMDA receptor antagonist MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) to induce hyperlocomotion, a behavioral correlate of psychosis.
-
Data Collection : Immediately after MK-801 injection, return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using automated tracking software.
-
Data Analysis : Compare the locomotor activity of animals treated with PNU-177864 + MK-801 to the vehicle + MK-801 group. A significant reduction in locomotion indicates potential antipsychotic-like efficacy.
Conclusion
This compound is a valuable research tool for investigating the role of the dopamine D₃ receptor in the central nervous system. While specific in vivo data for this compound is not widely published, the provided general protocols and illustrative data, based on the established pharmacology of selective D₃ antagonists, offer a framework for designing and conducting preclinical studies. Researchers should perform initial dose-finding and pharmacokinetic studies to establish appropriate experimental parameters for their specific animal models and research questions.
References
Application Notes and Protocols: PNU-177864 Hydrochloride for Research in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the recommended dosage and experimental protocols for the use of PNU-177864 hydrochloride in rat models, based on available toxicological and pharmacological data. PNU-177864 is a highly selective dopamine (B1211576) D3 receptor antagonist that has been investigated for its potential antischizophrenic activity. The following information is intended to serve as a guide for designing and conducting in vivo studies in rats.
Quantitative Data Summary
The following table summarizes the key quantitative data for the administration of this compound to rats, primarily derived from toxicological studies.
| Parameter | Value | Species/Strain | Administration Route | Duration | Study Focus | Reference |
| Dosage Range | 0 - 200 mg/kg | Rat (Strain not specified in abstract) | Oral (p.o.), once daily | 2 weeks | Toxicology (Phospholipidosis and Myopathy) | Rudmann et al., 2004 |
| Observed Effects at High Doses | Significant phospholipidosis and myopathy | Rat | Oral (p.o.) | 2 weeks | Toxicology | Rudmann et al., 2004; Vonderfecht et al., 2004 |
Experimental Protocols
The following are generalized experimental protocols based on the available information and standard laboratory practices. It is highly recommended to consult the original publications by Vonderfecht et al. (2004) and Rudmann et al. (2004) for the precise, detailed methodologies.
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or other appropriate vehicle)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study cohort.
-
Weigh the this compound powder accurately using an analytical balance.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste. This helps to prevent clumping.
-
Gradually add the remaining vehicle while continuously stirring or mixing.
-
Transfer the suspension to a beaker with a magnetic stir bar and place it on a magnetic stirrer.
-
Stir the suspension for a sufficient amount of time to ensure a homogenous mixture. The exact time may vary depending on the solubility of the compound in the chosen vehicle.
-
Measure the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 4.0-8.0 for oral administration in rats).
-
Store the formulation appropriately based on the stability of the compound. It is often recommended to prepare fresh solutions daily.
Protocol 2: Oral Administration of this compound to Rats
Objective: To accurately administer the prepared this compound formulation to rats via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to minimize the risk of injury)
-
Syringes
-
Rat restraint device (optional, but recommended for safe handling)
-
Animal scale
Procedure:
-
Weigh each rat accurately on the day of dosing to calculate the precise volume of the formulation to be administered.
-
Gently restrain the rat. Proper handling techniques are crucial to minimize stress and prevent injury to the animal and the handler.
-
Draw the calculated volume of the formulation into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
Observe the animal for a short period after administration to ensure there are no immediate adverse reactions.
-
Return the rat to its cage.
Protocol 3: Assessment of Potential Toxicity (Phospholipidosis and Myopathy)
Objective: To evaluate the potential toxic effects of this compound administration in rats. This protocol is a generalized representation of the studies conducted by Vonderfecht et al. and Rudmann et al.
Procedure:
-
Daily Clinical Observations: Monitor the rats daily for any clinical signs of toxicity, such as changes in behavior, appearance, and body weight.
-
Blood Collection: At the end of the study, collect blood samples for hematology and clinical chemistry analysis to assess organ function.
-
Necropsy and Tissue Collection:
-
Humanely euthanize the rats at the end of the treatment period.
-
Perform a thorough gross necropsy and record any visible abnormalities.
-
Collect relevant tissues, with a particular focus on skeletal muscle and organs prone to phospholipidosis (e.g., liver, lung, spleen, and epididymis).
-
-
Histopathological Examination:
-
Fix the collected tissues in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
For the assessment of phospholipidosis, transmission electron microscopy (TEM) is the gold standard to identify the characteristic lamellated bodies within lysosomes.
-
A pathologist should examine the slides to identify and score the severity of myopathy (muscle fiber degeneration, necrosis, and inflammation) and phospholipidosis.
-
Visualizations
The following diagrams illustrate the conceptual workflow of the described experiments and a simplified representation of the dopamine D3 receptor signaling pathway.
Caption: Experimental workflow for a toxicology study of this compound in rats.
Caption: Simplified signaling pathway of the Dopamine D3 receptor and the antagonistic action of PNU-177864.
Application Notes and Protocols for PNU-177864 Hydrochloride Administration in Mice
Disclaimer: Publicly available literature from the conducted searches does not provide specific quantitative data regarding the administration of PNU-177864 hydrochloride in mice. The following application notes and protocols are therefore based on general best practices for compound administration in murine models and the known pharmacology of dopamine (B1211576) D3 receptor antagonists. Researchers should perform dose-ranging and pharmacokinetic studies to determine the optimal administration parameters for their specific experimental context.
Introduction
This compound is a selective antagonist of the dopamine D3 receptor. As a member of the D2-like receptor family, the D3 receptor is a G protein-coupled receptor (GPCR) primarily associated with Gαi/o proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. D3 receptors are expressed in brain regions associated with cognition, emotion, and reward, making them a target for neuropsychiatric drug development. These protocols outline common methods for the administration of research compounds like this compound to mice for preclinical in vivo studies.
Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound acts by blocking the binding of dopamine to the D3 receptor, thereby inhibiting its downstream signaling cascade. This antagonism prevents the Gαi/o-mediated inhibition of adenylyl cyclase, which can influence cellular activity in various ways, including modulation of the Akt-GSK3 pathway.
Figure 1: PNU-177864 Signaling Pathway.
Materials and Reagents
-
This compound powder
-
Sterile vehicle for dissolution (e.g., saline, phosphate-buffered saline (PBS), distilled water, or a solution containing a solubilizing agent like DMSO or Tween 80, depending on the compound's solubility)
-
Syringes (1 mL or appropriate size)
-
Needles of appropriate gauge for the chosen administration route (see table below)
-
Oral gavage needles (for oral administration)
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
General Guidelines for Administration in Mice
The choice of administration route depends on the desired pharmacokinetic profile, such as the required speed of onset and duration of action. The absorption rate generally follows this order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).
Quantitative Data for Common Administration Routes
The following table provides general guidelines for administration volumes and needle sizes for adult mice.
| Administration Route | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (IV) - Tail Vein | 0.2 mL | 27-30 |
| Intraperitoneal (IP) | 1.0 mL | 25-27 |
| Subcutaneous (SC) | 1.0 mL per site | 25-27 |
| Oral Gavage (PO) | 0.5 mL | 20-22 (gavage needle) |
Experimental Protocols
Preparation of this compound Solution
-
Determine the desired concentration of the dosing solution based on the target dose (in mg/kg) and the average weight of the mice.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile container, dissolve the powder in the chosen vehicle. If using a co-solvent like DMSO, first dissolve the compound in a small volume of DMSO and then dilute to the final concentration with a sterile aqueous buffer (e.g., saline or PBS). Ensure the final concentration of the co-solvent is well-tolerated by the animals.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if administering parenterally.
Intraperitoneal (IP) Injection Protocol
IP injections offer rapid absorption and are commonly used for systemic drug delivery.
-
Properly restrain the mouse, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Disinfect the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Figure 2: Workflow for IP Injection.
Subcutaneous (SC) Injection Protocol
SC administration provides a slower, more sustained release of the compound compared to IP or IV routes.
-
Restrain the mouse and grasp the loose skin over the back, between the shoulders, to form a "tent".
-
Disinfect the base of the skin tent with 70% ethanol.
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor for any signs of irritation at the injection site.
Oral Gavage (PO) Protocol
Oral gavage is used for direct and precise oral dosing. This technique requires proper training to avoid injury to the esophagus or trachea.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the ball-tipped gavage needle into the mouth, just off-center, and gently advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Post-Administration Monitoring
Following the administration of this compound, all animals should be closely monitored for:
-
General health and behavior (e.g., activity level, grooming, posture).
-
Signs of pain or distress at the injection site (for parenteral routes).
-
Any unexpected adverse effects.
The frequency and duration of monitoring will depend on the specific study design and the known properties of the compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Application Notes and Protocols: PNU-282987 in a Preclinical Model of Parkinson's Disease
A Note on the Selected Compound: Initial searches for PNU-177864 hydrochloride revealed it to be a selective dopamine (B1211576) D3 receptor antagonist, a class of compounds not typically used for therapeutic intervention in Parkinson's disease models. In contrast, the compound PNU-282987, an α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist, has been investigated for its neuroprotective potential in preclinical models of Parkinson's disease. Given the available data and its relevance to Parkinson's disease research, these application notes will focus on the use of PNU-282987 in the 6-hydroxydopamine (6-OHDA) rat model.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Neuroinflammation and immune dysfunction are increasingly recognized as key contributors to the pathogenesis of PD.[1] The α7 nicotinic acetylcholine receptor (α7nAChR) is a ligand-gated ion channel involved in regulating inflammatory processes.[1] PNU-282987, a selective agonist of the α7nAChR, has demonstrated neuroprotective effects in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, suggesting its potential as a therapeutic agent.[1][2] These notes provide a summary of its application, key findings, and detailed experimental protocols for its use in this model.
Mechanism of Action
In the context of Parkinson's disease models, PNU-282987 is believed to exert its neuroprotective effects through multiple mechanisms. Activation of α7nAChR has been shown to suppress neuroinflammation by reducing the overactivation of astrocytes and decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][3] Additionally, PNU-282987 appears to modulate the immune response by increasing the number of regulatory T cells (Tregs), which are crucial for maintaining immunological tolerance.[1] This anti-inflammatory and immunoregulatory activity is potentially mediated through the α7nAChR/p-Erk/Foxp3 signaling pathway.[1] Furthermore, studies suggest that α7nAChR activation can promote the clearance of α-synuclein, a protein that aggregates in the brains of PD patients, and protect against apoptotic cell death.[4]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of PNU-282987 in a 6-OHDA rat model of Parkinson's disease.[1]
Table 1: Behavioral Outcomes in 6-OHDA Lesioned Rats
| Treatment Group | Apomorphine-Induced Rotations (contralateral rotations/hour) |
| 6-OHDA-lesion | 561.0 ± 18.61 |
| 6-OHDA-lesion + PNU-282987 | 461.3 ± 24.73* |
*p = 0.005 compared to the 6-OHDA-lesion group. Data are presented as mean ± SEM.[1]
Table 2: Immunohistochemical Analysis in the Substantia Nigra (SN)
| Treatment Group | GFAP-positive cells (%) | Foxp3+ cells in the SN |
| 6-OHDA-lesion | 35.0 ± 2.33 | 24.5 ± 1.61 |
| 6-OHDA-lesion + PNU-282987 | 20.95 ± 1.53* | 44.33 ± 1.67** |
*p < 0.001 compared to the 6-OHDA-lesion group. **p < 0.001 compared to the 6-OHDA-lesion group. Data are presented as mean ± SEM.[1]
Table 3: Molecular Analysis in the Ventral Midbrain
| Treatment Group | Relative mRNA Expression (TNF-α) | Relative mRNA Expression (IL-1β) |
| 6-OHDA-lesion | Normalized to 1 | Normalized to 1 |
| 6-OHDA-lesion + PNU-282987 | Significantly downregulated (p = 0.032) | Significantly downregulated (p = 0.002) |
Data from RT-PCR analysis.[3] Western blot analysis also showed that PNU-282987 treatment increased the levels of α7nAChR and Foxp3 protein, and activated Erk (p-Erk/Erk ratio).[1]
Experimental Protocols
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce dopaminergic neurodegeneration.[1][5]
-
Animals: Adult male Wistar rats (200-250 g).[1]
-
Anesthesia: Isoflurane (4% for induction, 2.5% for maintenance).[1]
-
Stereotaxic Surgery:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the MFB. For a lesion, typical coordinates are Anteroposterior (A/P) −2.2 mm and Mediolateral (M/L) 1.5 mm from bregma.[5]
-
Slowly lower a Hamilton syringe to a depth of 8 mm from the dura.[5]
-
Inject 2 µL of 6-OHDA solution (8 µg of 6-OHDA in 0.2% ascorbic acid in saline) at a rate of 1 µL/minute.[1][5]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly withdrawing it.[1]
-
Suture the scalp and allow the animal to recover. Provide post-operative care as needed.
-
-
Drug Preparation: Dissolve PNU-282987 hydrochloride in saline.[1]
-
Dosing and Administration:
-
Administer PNU-282987 at a dose of 3 mg/kg via intraperitoneal (i.p.) injection.[1]
-
The treatment regimen involves an initial injection 2 hours prior to the 6-OHDA lesioning surgery.[1]
-
Subsequent injections are given on days 1, 7, and 13 post-lesion.[1]
-
A sham group should receive equivalent volumes of saline at the same time points.[1]
-
This test is used to assess the extent of the unilateral dopaminergic lesion.[6]
-
On day 14 post-lesion, administer apomorphine (B128758) (0.2-0.5 mg/kg, i.p. or s.c.).[5][7]
-
Place the rat in a circular arena and record its rotational behavior (full 360° turns) for 30-90 minutes.[5][8]
-
Count the number of contralateral rotations (turns away from the lesioned side). A significant increase in contralateral rotations is indicative of a successful lesion.[6]
This protocol is for the detection of dopaminergic neurons (TH-positive) and activated astrocytes (GFAP-positive).[9][10]
-
Tissue Preparation:
-
Deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution before sectioning on a cryostat.
-
-
Staining Procedure:
-
Wash brain sections with PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[9]
-
Incubate sections with primary antibodies (e.g., rabbit anti-TH and mouse anti-GFAP) overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Wash sections and mount with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize sections using a fluorescence microscope.
-
Quantify the number of TH-positive cells in the substantia nigra and GFAP-positive cells in the region of interest.
-
Visualizations
Caption: Experimental workflow for evaluating PNU-282987 in the 6-OHDA rat model.
References
- 1. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of α7-nAChRs Promotes the Clearance of α-Synuclein and Protects Against Apoptotic Cell Death Induced by Exogenous α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. mdbneuro.com [mdbneuro.com]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 10. protocols.io [protocols.io]
PNU-177864 Hydrochloride: Application Notes for Investigating Addiction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-177864 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist. The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain such as the nucleus accumbens, plays a crucial role in the reinforcing effects of drugs of abuse and the motivation to seek them. Its selective modulation by compounds like this compound offers a valuable tool for dissecting the intricate neural circuits underlying addiction and for the preclinical evaluation of novel therapeutic strategies. These application notes provide an overview of the pharmacological properties of this compound and detailed protocols for its use in established animal models of addiction.
Pharmacological Profile
This compound demonstrates high affinity and selectivity for the dopamine D3 receptor over other dopamine receptor subtypes (D1, D2, D4, and D5) and other neurotransmitter receptors. This selectivity allows for the targeted investigation of D3 receptor function in addiction-related behaviors with minimal off-target effects.
Data Presentation: Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D3 |
| Dopamine D3 | High Affinity | - |
| Dopamine D2 | Lower Affinity | High |
| Dopamine D1 | Low Affinity | Very High |
| Other Receptors | Negligible Affinity | Very High |
Note: Specific Ki values can vary between studies and experimental conditions. Researchers should consult the certificate of analysis for batch-specific data.
Application in Addiction Research
The unique pharmacological profile of this compound makes it an ideal research tool for:
-
Investigating the role of the D3 receptor in drug reinforcement and reward: By blocking D3 receptors, researchers can assess the impact on the reinforcing properties of various drugs of abuse, such as cocaine, methamphetamine, and opioids.
-
Elucidating the mechanisms of drug-seeking behavior: this compound can be used in reinstatement models to study how D3 receptor antagonism affects relapse to drug-seeking triggered by drug-associated cues, stress, or a priming dose of the drug.
-
Evaluating the therapeutic potential of D3 receptor antagonism: Preclinical studies using this compound can provide valuable insights into the efficacy of D3 receptor blockade as a potential treatment for substance use disorders.
Experimental Protocols
The following are detailed protocols for utilizing this compound in two standard animal models of addiction: cocaine self-administration and cue-induced reinstatement of cocaine seeking in rats.
Protocol 1: Cocaine Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Intravenous catheters and surgical supplies
-
Cocaine hydrochloride (for self-administration)
-
This compound
-
Vehicle (e.g., sterile saline or a solution recommended by the supplier)
Procedure:
-
Surgical Catheter Implantation:
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Implant a chronic indwelling catheter into the right jugular vein, with the external end exiting between the scapulae.
-
Allow rats to recover for at least 5-7 days post-surgery. Flush catheters daily with heparinized saline to maintain patency.
-
-
Acquisition of Cocaine Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Train rats to press the "active" lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion should be paired with a discrete cue (e.g., illumination of a cue light for 20 seconds).
-
Presses on the "inactive" lever have no programmed consequences but are recorded.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Administration and Testing:
-
Once a stable baseline is established, pre-treat rats with this compound or vehicle prior to the self-administration session.
-
Administer this compound via an appropriate route (e.g., intraperitoneal (i.p.) or subcutaneous (s.c.) injection) at a predetermined time before the session (e.g., 30 minutes).
-
Test a range of doses of this compound (e.g., 1, 3, 10 mg/kg) in a counterbalanced order to determine its effect on cocaine intake.
-
Record the number of active and inactive lever presses and the number of cocaine infusions.
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound on cocaine self-administration relative to vehicle treatment.
Protocol 2: Cue-Induced Reinstatement of Cocaine Seeking in Rats
This protocol assesses the effect of this compound on relapse to cocaine-seeking behavior triggered by drug-associated cues.
Procedure:
-
Cocaine Self-Administration and Extinction:
-
Following the acquisition of stable cocaine self-administration as described in Protocol 1, begin the extinction phase.
-
During extinction sessions, active lever presses no longer result in cocaine infusions or the presentation of the discrete cue.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the baseline self-administration rate).
-
-
This compound Administration and Reinstatement Test:
-
On the test day, pre-treat the rats with this compound or vehicle as described in Protocol 1.
-
Place the rats back into the operant chambers.
-
Present the cocaine-associated cue (the cue light) non-contingently or contingently upon an active lever press, but without cocaine infusion.
-
Record the number of active and inactive lever presses for a single session (e.g., 2 hours).
-
Data Analysis:
-
Compare the number of active lever presses during the reinstatement test between the this compound and vehicle treatment groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in active lever pressing in the this compound group would indicate an attenuation of cue-induced cocaine seeking.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided in Graphviz DOT language.
Caption: Dopaminergic synapse showing cocaine's action and PNU-177864's antagonism.
Caption: Experimental workflow for studying PNU-177864 in a reinstatement model.
PNU-177864 Hydrochloride: Application Notes for D3 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-177864 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor.[1] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D3 receptor in the central nervous system. The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and has been implicated in a variety of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. As a selective antagonist, this compound can be utilized to elucidate the downstream signaling pathways of the D3 receptor and to evaluate its therapeutic potential in preclinical models.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-[4-[2-(Propylamino)ethyl)phenyl]-4-(trifluoromethoxy)-benzenesulfonamide hydrochloride |
| Molecular Formula | C18H22ClF3N2O3S |
| Molecular Weight | 438.89 g/mol |
| CAS Number | 1783978-03-9 |
| Purity | ≥98%[2] |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO. |
| Storage | Desiccate at room temperature. |
Application Notes
This compound is a versatile tool for both in vitro and in vivo studies of the dopamine D3 receptor.
In Vitro Applications:
-
Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the D3 receptor compared to other dopamine receptor subtypes (D1, D2, D4, D5).
-
Functional Assays: To characterize the antagonist activity of this compound by measuring its ability to inhibit agonist-induced signaling, such as the inhibition of cyclic AMP (cAMP) accumulation.
-
Signaling Pathway Analysis: To investigate the role of the D3 receptor in various signaling cascades by observing the effects of this compound on downstream effectors.
In Vivo Applications:
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamic Studies: To assess the engagement of this compound with the D3 receptor in the brain and its effect on dopamine-mediated behaviors.
-
Preclinical Models of Disease: To evaluate the therapeutic potential of D3 receptor antagonism in animal models of schizophrenia, addiction, and other CNS disorders. The compound has been noted to exhibit antischizophrenic activity in vivo.[1]
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Selectivity
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the human dopamine D3 receptor and other dopamine receptor subtypes.
Objective: To quantify the binding affinity of this compound for dopamine D1, D2, D3, D4, and D5 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human dopamine receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligands specific for each receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3, [³H]-Nemonapride for D4, [³H]-SCH23390 for D5).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (protein concentration optimized for each receptor subtype).
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
While specific experimental data for this compound is not publicly available, the results would be presented in a table similar to this:
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| Dopamine D1 | [³H]-SCH23390 | Data not available |
| Dopamine D2 | [³H]-Spiperone | Data not available |
| Dopamine D3 | [³H]-7-OH-DPAT | Data not available |
| Dopamine D4 | [³H]-Nemonapride | Data not available |
| Dopamine D5 | [³H]-SCH23390 | Data not available |
Functional Antagonism Assay: cAMP Measurement
This protocol outlines a general method to assess the functional antagonist activity of this compound at the D3 receptor.
Objective: To determine the IC50 of this compound in inhibiting agonist-induced changes in cAMP levels in cells expressing the D3 receptor.
Materials:
-
A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293).
-
Dopamine receptor agonist (e.g., Quinpirole).
-
This compound.
-
Forskolin (to stimulate adenylate cyclase).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the D3 receptor-expressing cells into 96-well plates and grow to a suitable confluency.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a D3 agonist (e.g., Quinpirole at its EC80) in the presence of forskolin. The D3 receptor is a Gi/o-coupled receptor, so its activation will inhibit the forskolin-stimulated cAMP production.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value, which is the concentration of the antagonist that restores the cAMP level to 50% of the maximal inhibition caused by the agonist.
Data Presentation:
The functional potency of this compound would be summarized as follows:
| Assay Type | Agonist | Functional Response | IC50 (nM) of this compound |
| cAMP Assay | Quinpirole | Inhibition of cAMP production | Data not available |
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and Point of Intervention for PNU-177864.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This compound is a valuable pharmacological tool for the specific interrogation of dopamine D3 receptor function. Its high selectivity allows for the delineation of D3 receptor-mediated effects from those of other dopamine receptor subtypes. The protocols provided herein offer a general framework for the characterization of this compound and other potential D3 receptor ligands. While specific binding and functional data for this compound are not widely available in the public domain, the described methodologies will enable researchers to generate these crucial data points to support their investigations into the role of the D3 receptor in health and disease. to support their investigations into the role of the D3 receptor in health and disease.
References
Troubleshooting & Optimization
Troubleshooting PNU-177864 hydrochloride experiment results
This technical support center is designed for researchers, scientists, and drug development professionals using PNU-177864 hydrochloride in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and highly selective antagonist for the dopamine (B1211576) D3 receptor. Due to its high selectivity, it is a valuable tool for investigating the specific roles of the D3 receptor in various physiological and pathological processes. It has been shown to exhibit antischizophrenic activity in vivo.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a competitive antagonist at the dopamine D3 receptor. It binds to the receptor but does not activate it, thereby blocking the binding of the endogenous agonist, dopamine, and inhibiting its downstream signaling. D3 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in water up to 20 mM and in DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound desiccated at room temperature. Stock solutions should be stored at -20°C or colder. Avoid repeated freeze-thaw cycles.
Q4: What are the known side effects or off-target effects of this compound?
A4: A notable in vivo effect of this compound is the induction of phospholipidosis, which is the accumulation of phospholipids (B1166683) in tissues. This is a characteristic of some cationic amphiphilic drugs. Researchers should be aware of this effect when designing and interpreting in vivo experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible results.
-
Question: My experimental results with this compound are not consistent between assays. What could be the cause?
-
Answer:
-
Compound Stability: Ensure that your stock solution of this compound is fresh and has been stored properly. Repeated freeze-thaw cycles can lead to degradation. Prepare fresh dilutions for each experiment from a stable stock.
-
Cell Culture Conditions: If using cell-based assays, ensure that cell passage number, confluency, and overall health are consistent across experiments.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations. Small variations can lead to significant differences in results.
-
Issue 2: Weaker than expected antagonist activity.
-
Question: I am observing a very weak or no antagonist effect of this compound in my functional assay. What should I do?
-
Answer:
-
Agonist Concentration: In a competitive antagonism assay, the concentration of the agonist is critical. If the agonist concentration is too high, it can overcome the inhibitory effect of the antagonist. Determine the EC50 or EC80 of your agonist and use a consistent concentration in your antagonist assays.
-
Antagonist Concentration Range: You may need to increase the concentration range of this compound. A full dose-response curve should be performed to determine the IC50.
-
Receptor Expression Levels: Verify the expression of the D3 receptor in your experimental system (e.g., cell line). Low receptor expression can lead to a small assay window.
-
Issue 3: High cytotoxicity observed in cell-based assays.
-
Question: this compound is causing significant cell death in my experiments. How can I mitigate this?
-
Answer:
-
Concentration-Dependent Toxicity: High concentrations of any compound can be toxic to cells. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is non-toxic to your cells.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is at a non-toxic level (typically below 0.5%).
-
Incubation Time: Reduce the incubation time of the cells with the compound to the minimum required to observe the desired effect.
-
Data Presentation
The following table provides illustrative binding affinities for a representative selective dopamine D3 receptor antagonist. This data is for informational purposes and may not be specific to this compound. Researchers should determine the binding characteristics of their specific compound and batch experimentally.
| Receptor | Ligand | Assay Type | K_i (nM) |
| Human D3 | Representative D3 Antagonist | Radioligand Binding Assay | 0.5 - 5 |
| Human D2 | Representative D3 Antagonist | Radioligand Binding Assay | > 100 |
| Human D1 | Representative D3 Antagonist | Radioligand Binding Assay | > 1000 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity (K_i) of this compound for the dopamine D3 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]-Spiperone or a more D3-selective radioligand).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-labeled D3 antagonist like haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its K_d, and the various concentrations of this compound or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50. Convert the IC50 to a K_i value using the Cheng-Prusoff equation.
-
Protocol 2: Functional cAMP Assay
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
-
Materials:
-
A cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
A D3 receptor agonist (e.g., quinpirole).
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
96-well plates.
-
-
Method:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of the D3 agonist (e.g., EC80) and forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of this compound to determine its IC50 value.
-
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway with Antagonist.
Caption: Troubleshooting Workflow for PNU-177864 Experiments.
Caption: Workflow for PNU-177864 Characterization.
PNU-177864 hydrochloride stability and degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of PNU-177864 hydrochloride in solution. The following information is based on general best practices for compound stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1:
-
Solid Form: this compound should be stored desiccated at room temperature.[1][2][3]
-
In Solution: For short-term storage, solutions can be stored at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. The shelf life of this compound in solution is approximately 1095 days when stored at -20°C.[4]
Q2: What are the known solubilities of this compound?
A2: this compound is soluble in the following solvents at the specified concentrations.[1][4]
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 20 | 8.78 |
| DMSO | 100 | 43.89 |
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: A forced degradation study is a common approach to assess the intrinsic stability of a compound.[5][6][7] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[8][9] The goal is to generate potential degradation products to develop and validate a stability-indicating analytical method.[9]
Q4: What are the typical stress conditions used in a forced degradation study?
A4: Typical stress conditions for a forced degradation study include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at elevated temperatures.[8][9]
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.[8][9]
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.[10]
-
Thermal Degradation: Heating the compound in solid state and in solution at temperatures above accelerated stability testing conditions (e.g., >50°C).[8]
-
Photolytic Degradation: Exposing the compound to light sources according to ICH Q1B guidelines.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | The concentration of the compound exceeds its solubility in water. | Ensure the concentration does not exceed 20 mM. Consider using a co-solvent like DMSO if a higher concentration is needed, but be mindful of its potential effects on your experiment. |
| Inconsistent results in bioassays. | The compound may be degrading in the assay medium. | Perform a stability study of this compound in your specific assay buffer and under the experimental conditions (e.g., temperature, light exposure) to determine its stability over the duration of the experiment. |
| Appearance of unknown peaks in HPLC analysis of a stock solution. | This could indicate degradation of the compound. | Prepare fresh stock solutions. If the issue persists, conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. |
| Loss of compound potency over time. | The compound is unstable under the storage conditions. | Re-evaluate your storage procedures. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage. Protect from light where necessary. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector or a mass spectrometer (MS)
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 60°C for a specified time.
-
Solid: Place the solid compound in an oven at 60°C for a specified time, then dissolve in a suitable solvent for analysis.
-
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
4. Sample Analysis:
-
At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.[11][12]
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Characterization of significant degradation products can be performed using LC-MS/MS.[10][13]
5. Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Summarize the results in a table to compare the stability under different conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. PNU 177864 hydrochloride | CAS 1783978-03-9 | PNU177864 | Tocris Bioscience [tocris.com]
- 3. calpaclab.com [calpaclab.com]
- 4. labsolu.ca [labsolu.ca]
- 5. rjptonline.org [rjptonline.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PNU-177864 Hydrochloride Concentration for Cell Assays
Welcome to the technical support center for PNU-177864 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective dopamine (B1211576) D3 receptor antagonist.[1] Its primary mechanism of action is to block the binding of dopamine to the D3 receptor, thereby inhibiting downstream signaling pathways. Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that, upon activation, can modulate various cellular processes.
Q2: What are the physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for proper handling and experimental design.
| Property | Value | Source |
| Molecular Weight | 438.89 g/mol | [2] |
| Solubility in Water | Up to 20 mM | - |
| Solubility in DMSO | Up to 100 mM | - |
Q3: How should I prepare a stock solution of this compound?
For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile solvent.
-
Solvent Selection: Due to its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO. This allows for small volumes to be added to your cell culture medium, minimizing the final DMSO concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is a recommended starting concentration for this compound in a new cell line?
As there is limited published data on the use of this compound in specific cell-based assays, a dose-response experiment is essential to determine the optimal concentration for your cell line and assay. A good starting point is to test a wide range of concentrations. We recommend starting with a broad range from 10 nM to 100 µM.
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound on my cells.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range to determine the effective concentration for your specific cell line and assay. |
| Compound degradation. | Ensure the stock solution has been stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Cell line is not sensitive. | Confirm that your cell line expresses the dopamine D3 receptor. If not, the compound will not have a target to act upon. |
| Incorrect assay readout. | Ensure your assay is sensitive enough to detect the expected biological effect of dopamine D3 receptor antagonism. |
Problem 2: I am observing high levels of cytotoxicity and cell death, even at low concentrations.
| Possible Cause | Suggested Solution |
| Compound-induced cytotoxicity. | This compound may exhibit cytotoxic effects at high concentrations. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range for your cell line. |
| Solvent toxicity. | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). |
| Cell line sensitivity. | Some cell lines may be inherently more sensitive to the compound. Test a lower range of concentrations. |
Problem 3: I am seeing inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell seeding. | Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. |
| Inconsistent compound dilution. | Prepare fresh serial dilutions from your stock solution for each experiment to ensure accurate concentrations. |
| Fluctuations in incubation time. | Maintain consistent incubation times for all experiments to ensure comparability of results. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in your cell line of interest.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your specific functional assay (e.g., measuring downstream signaling, cell proliferation, etc.).
-
Data Analysis: Plot the assay response against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 or EC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol provides a method to evaluate the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Treatment: Treat cells with a range of this compound concentrations, including a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot it against the drug concentration to determine the cytotoxic concentration 50 (CC50).
Visualizations
Caption: Signaling pathway of this compound as a dopamine D3 receptor antagonist.
Caption: Workflow for optimizing this compound concentration in cell assays.
Caption: A troubleshooting decision tree for common issues in cell-based assays.
References
PNU-177864 hydrochloride off-target effects and selectivity issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and selectivity of PNU-177864 hydrochloride. The information is intended to assist researchers in designing, executing, and interpreting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor.
Q2: What are the known off-target effects of this compound?
The most significant reported off-target effect of PNU-177864 is the induction of phospholipidosis.[1] This condition is characterized by the intracellular accumulation of phospholipids (B1166683), leading to the formation of lamellar bodies, and has been observed in preclinical toxicity studies in rats and dogs.[1] This effect is a class effect for many cationic amphiphilic drugs (CADs), a group to which PNU-177864 belongs.
Q3: How does this compound induce phospholipidosis?
As a cationic amphiphilic drug, PNU-177864 can accumulate in lysosomes. This accumulation is thought to interfere with normal phospholipid metabolism, potentially by inhibiting the activity of lysosomal phospholipases, such as lysosomal phospholipase A2 (LPLA2). This inhibition leads to the buildup of phospholipids within the lysosome.
Q4: What is the selectivity profile of this compound against other dopamine receptor subtypes?
Troubleshooting Guides
Issue 1: Observing unexpected cellular phenotypes or toxicity in vitro.
Possible Cause: This could be due to the induction of phospholipidosis, a known off-target effect of PNU-177864.
Troubleshooting Steps:
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Assess for Phospholipidosis: Employ a fluorescent dye-based assay to detect the accumulation of phospholipids in your cell line.
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Confirm with Electron Microscopy: For a definitive confirmation, use transmission electron microscopy (TEM) to visualize the characteristic lamellar bodies within lysosomes.
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Dose-Response Analysis: Determine if the observed phenotype is dose-dependent and correlates with the concentrations at which phospholipidosis is induced.
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Select Alternative Compounds: If phospholipidosis is confounding your results, consider using a structurally different D3 receptor antagonist that is not a cationic amphiphilic drug.
Issue 2: Inconsistent or unexpected results in functional assays.
Possible Cause: This could be due to off-target effects at other receptors or a lack of compound selectivity at the concentrations used.
Troubleshooting Steps:
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Verify Selectivity: If not already done, perform binding assays to confirm the selectivity of your batch of PNU-177864 against other relevant dopamine receptor subtypes (D1, D2, D4, D5) and potentially a broader panel of CNS targets.
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Concentration Optimization: Use the lowest effective concentration of PNU-177864 to minimize the risk of off-target effects. This should be determined through careful dose-response experiments in your specific assay.
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Use of Control Antagonists: Compare the effects of PNU-177864 with other well-characterized D3 receptor antagonists with different chemical scaffolds.
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Functional Antagonism Assay: Confirm that the observed effects are consistent with D3 receptor antagonism by attempting to reverse them with a D3 receptor agonist.
Experimental Protocols
Protocol 1: In Vitro Assessment of Phospholipidosis
Objective: To determine if PNU-177864 induces phospholipidosis in a specific cell line.
Methodology:
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Cell Culture: Plate your cells of interest (e.g., HepG2, a commonly used cell line for toxicity studies) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., amiodarone).
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Fluorescent Staining: After treatment, wash the cells and incubate them with a fluorescent phospholipidosis detection reagent (e.g., LipidTOX™ Red Phospholipidosis Detection Reagent) according to the manufacturer's instructions. Co-stain with a nuclear stain (e.g., Hoechst 33342) for cell counting.
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Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the phospholipidosis stain per cell. An increase in fluorescence intensity compared to the vehicle control indicates phospholipidosis.
Protocol 2: Dopamine D3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of PNU-177864 for the dopamine D3 receptor.
Methodology:
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Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
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Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
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Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for the D3 receptor (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT), and a range of concentrations of PNU-177864.
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Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the PNU-177864 concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Troubleshooting workflow for unexpected in vitro results with PNU-177864.
Caption: On-target and off-target pathways of this compound.
References
Technical Support Center: PNU-177864 Hydrochloride-Induced Phospholipidosis In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating phospholipidosis induced by PNU-177864 hydrochloride in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause phospholipidosis?
A1: this compound is a potent and selective dopamine (B1211576) D3 receptor antagonist.[1][2] Like many cationic amphiphilic drugs (CADs), its chemical structure allows it to accumulate within the acidic environment of lysosomes. This accumulation is thought to interfere with the activity of lysosomal phospholipases, enzymes responsible for the breakdown of phospholipids. The inhibition of these enzymes leads to the intracellular accumulation of phospholipids, resulting in a condition known as phospholipidosis.
Q2: In which species and tissues has this compound-induced phospholipidosis been observed?
A2: Systemic phospholipidosis has been reported in both rats and dogs following repeat oral administration of this compound.[1] The most significantly affected tissue is the epididymis.[1] Other affected sites include:
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In both rats and dogs: Lymphoid tissues (lymph nodes, Peyer's patches, spleen), pulmonary alveolar macrophages, and peripheral blood lymphocytes.[1]
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In rats only: Adrenal cortex, liver, pituitary, hair follicles, bone marrow lymphocytes and plasma cells, and skeletal muscle.[1]
Q3: Is the phospholipidosis induced by this compound reversible?
A3: Yes, the phospholipidosis was found to be reversible in most tissues after a 6-week recovery period. However, the effect in the epididymis was not resolved within this timeframe.[1]
Q4: Are there any known biomarkers for monitoring this compound-induced phospholipidosis in vivo?
A4: Yes, for clinical trials, the following have been suggested as potential safety biomarkers:
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Peripheral blood lymphocyte vacuolation: As a marker for systemic phospholipidosis.[1]
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Serum aspartate aminotransferase (AST) and creatine (B1669601) kinase (CK): As potential indicators of the skeletal muscle degeneration and necrosis observed in rats.[1]
Q5: Does this compound-induced phospholipidosis cause cellular injury?
A5: Generally, there was no evidence of cellular injury in tissues with phospholipid accumulation. The notable exception was in rat skeletal muscle, where multifocal myofiber degeneration and necrosis were observed.[1] In the highly affected epididymal epithelial cells, there was no histological evidence of degeneration, and sperm parameters (density, morphology, and motility) remained normal.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in the degree of phospholipidosis between animals. | 1. Inconsistent dosing or vehicle administration.2. Biological variability between individual animals.3. Differences in food consumption affecting drug absorption. | 1. Ensure precise and consistent oral gavage technique. Use a consistent vehicle volume and formulation.2. Increase the number of animals per group to account for individual differences.3. Monitor and record food consumption. Consider fasting animals for a consistent period before dosing if appropriate for the study design. |
| Difficulty identifying phospholipidosis in tissues with low-level accumulation. | 1. Light microscopy may not be sensitive enough.2. Inappropriate tissue fixation or processing for electron microscopy. | 1. Utilize transmission electron microscopy (TEM) for definitive identification of lamellar inclusion bodies, the hallmark of phospholipidosis.2. Ensure tissues for TEM are fixed promptly in an appropriate fixative like glutaraldehyde (B144438), followed by post-fixation in osmium tetroxide to preserve lipid structures. |
| Elevated serum AST and CK levels without clear histological evidence of muscle damage. | 1. Early-stage muscle injury not yet apparent by standard histology.2. Transient muscle stress or minor injury related to handling or dosing procedures. | 1. Consider more sensitive markers of muscle injury or specialized muscle stains.2. Refine animal handling and dosing techniques to minimize stress. Include a vehicle-only control group to assess baseline enzyme levels and the impact of the procedure itself. |
| Inconsistent vacuolation in peripheral blood lymphocytes. | 1. Vacuoles may be subtle or present in a small percentage of cells.2. Artifacts from slide preparation or staining. | 1. Ensure the person evaluating the blood smears is experienced in identifying lymphocyte vacuolation. Count a sufficient number of lymphocytes to determine a reliable percentage.2. Prepare fresh blood smears and use standardized staining protocols. Examine smears promptly after preparation. |
Data Presentation
While the specific dose-response data from the pivotal in vivo studies on this compound are not publicly available, the following tables represent the typical structure for presenting such findings in toxicology reports.
Table 1: Representative Dose-Response of this compound-Induced Phospholipidosis in Rats (4-Week Oral Administration)
| Dose Group (mg/kg/day) | Epididymis | Lymph Nodes | Liver | Skeletal Muscle |
| 0 (Vehicle) | - | - | - | - |
| Low Dose | + | +/- | - | - |
| Mid Dose | ++ | + | +/- | + |
| High Dose | +++ | ++ | + | ++ |
Severity Grading: - (None), +/- (Minimal), + (Mild), ++ (Moderate), +++ (Marked)
Table 2: Representative Time-Course of Biomarker Changes in Rats Treated with a High Dose of this compound
| Time Point | Lymphocyte Vacuolation (%) | Serum AST (U/L) | Serum CK (U/L) |
| Baseline | < 1% | 60 ± 15 | 150 ± 50 |
| Week 4 | 15 ± 5% | 120 ± 30 | 500 ± 150 |
| Week 10 (6-week recovery) | < 2% | 70 ± 20 | 180 ± 60 |
Data are represented as Mean ± Standard Deviation and are hypothetical examples.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing this compound-induced phospholipidosis.
1. In Vivo Oral Administration Protocol (Rat Model)
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Animals: Male Sprague-Dawley rats, 8-10 weeks old.
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Acclimation: Acclimate animals for at least one week prior to the start of the study.
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Grouping: Assign animals to dose groups (e.g., vehicle control, low, mid, and high dose) with a sufficient number of animals per group (n=8-10) to ensure statistical power.
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Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
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Administration: Administer the formulation or vehicle once daily via oral gavage for the duration of the study (e.g., 4 weeks).
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Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights weekly.
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Termination: At the end of the treatment period (and recovery period, if applicable), euthanize animals and collect blood and tissues for analysis.
2. Tissue Preparation for Transmission Electron Microscopy (TEM)
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Tissue Collection: Immediately after euthanasia, collect small tissue samples (approx. 1 mm³) from target organs (epididymis, liver, lymph nodes, skeletal muscle).
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Primary Fixation: Immerse tissue samples in a primary fixative of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer) for at least 4 hours at 4°C.
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Washing: Rinse the samples multiple times in the buffer solution.
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Post-fixation: Post-fix the tissues in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature. This step is crucial for preserving lipid structures.
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Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
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Embedding: Infiltrate the dehydrated tissues with a resin (e.g., Epon) and embed them in molds.
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Sectioning: Cut ultra-thin sections (60-90 nm) using an ultramicrotome.
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Staining: Mount the sections on copper grids and stain with uranyl acetate (B1210297) and lead citrate.
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Imaging: Examine the sections using a transmission electron microscope to identify the characteristic lamellar inclusion bodies of phospholipidosis.
3. Analysis of Serum Biomarkers (AST and CK)
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Blood Collection: Collect whole blood via cardiac puncture at the time of euthanasia into serum separator tubes.
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Serum Separation: Allow the blood to clot, then centrifuge to separate the serum.
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Analysis: Use an automated clinical chemistry analyzer to determine the serum concentrations of AST and CK according to the manufacturer's instructions.
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Data Expression: Express results in Units per Liter (U/L).
4. Assessment of Lymphocyte Vacuolation
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Blood Smear Preparation: Prepare a peripheral blood smear from a drop of fresh whole blood collected in an EDTA tube.
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Staining: Air-dry the smear and stain with a Wright-Giemsa stain.
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Microscopic Examination: Examine the smear under a light microscope using a 100x oil immersion objective.
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Quantification: Count at least 200 lymphocytes and record the number of lymphocytes that contain distinct, clear cytoplasmic vacuoles.
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Data Expression: Express the result as the percentage of vacuolated lymphocytes.
Visualizations
Caption: General signaling pathway for drug-induced phospholipidosis.
Caption: Experimental workflow for in vivo phospholipidosis studies.
References
- 1. Epididymal and systemic phospholipidosis in rats and dogs treated with the dopamine D3 selective antagonist PNU-177864 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epididymal and Systemic Phospholipidosis in Rats and Dogs Treated with the Dopamine D3 Selective Antagonist PNU-177864 | Semantic Scholar [semanticscholar.org]
How to prevent PNU-177864 hydrochloride precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of PNU-177864 hydrochloride in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is soluble to 20 mM in water and to 100 mM in DMSO.[1][2]
Q2: I observed precipitation when I diluted my this compound stock solution into my experimental buffer. What is the likely cause?
A2: Precipitation upon dilution into a buffer is often due to the compound's lower solubility at the buffer's pH. PNU-177864 is a hydrochloride salt, which means it is the salt of a basic compound. The solubility of such compounds is highly dependent on the pH of the solution. When the pH of the solution is significantly higher than the pKa of the compound, the equilibrium will shift towards the less soluble free base form, leading to precipitation.
Q3: How does pH influence the solubility of this compound?
A3: As a hydrochloride salt of a basic compound, this compound is more soluble in acidic conditions. In an acidic solution (lower pH), the amine functional group is protonated, existing as a positively charged ion which is more readily solvated by water. As the pH increases and becomes more basic, the amine group gets deprotonated, leading to the formation of the neutral, less water-soluble free base, which may precipitate out of the solution.
Q4: Can the choice of buffer system affect the solubility of this compound?
A4: Yes, the buffer species can influence solubility. Some buffers, like phosphate (B84403) buffers, can sometimes form insoluble salts with certain drug molecules.[3] It is advisable to test the solubility of this compound in a few different buffer systems if precipitation is a persistent issue.
Q5: Are there any recommended solvents for preparing stock solutions of this compound?
A5: Based on available data, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing highly concentrated stock solutions (up to 100 mM).[1][2] Water can also be used for stock solutions up to 20 mM.[1][2] When preparing for aqueous buffer systems, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Initial Assessment
Before preparing your buffered solution, consider the following:
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Final Concentration: What is the desired final concentration of this compound in your experiment?
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Buffer pH: What is the pH of your intended buffer system?
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Buffer Composition: What are the components of your buffer?
Troubleshooting Workflow
If you are experiencing precipitation, follow this workflow to identify and resolve the issue.
References
Technical Support Center: PNU-177864 Hydrochloride Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-177864 hydrochloride. The information is designed to address specific issues that may be encountered during in vitro cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cellular effect?
A1: PNU-1778664 hydrochloride is a highly selective dopamine (B1211576) D3 receptor antagonist. A key in vitro and in vivo effect of this compound is the induction of phospholipidosis, which is the excessive intracellular accumulation of phospholipids. This is a characteristic of many cationic amphiphilic drugs (CADs).
Q2: How does phospholipidosis induced by this compound potentially lead to cytotoxicity?
A2: PNU-177864, as a cationic amphiphilic drug, can neutralize the acidic environment of lysosomes. This disruption of lysosomal function can lead to the accumulation of lysoglycerophospholipids.[1][2][3] This accumulation can, in turn, cause lysosomal membrane permeabilization (LMP), releasing lysosomal enzymes into the cytoplasm and triggering a cascade of events leading to cell death.[4][5]
Q3: Can the induction of phospholipidosis by this compound interfere with standard cytotoxicity and cell viability assays?
A3: Yes, the accumulation of intracellular lipids, a hallmark of phospholipidosis, has the potential to interfere with certain assays. For instance, lipid bilayers have been shown to interfere with formazan (B1609692) crystal formation in the MTT assay, which could lead to an under- or overestimation of cell viability.[6][7]
Q4: What are the recommended initial steps before starting a cytotoxicity study with this compound?
A4: Before initiating a full-scale cytotoxicity study, it is crucial to perform preliminary solubility and stability tests of this compound in your specific cell culture medium. It is also advisable to conduct a pilot experiment with a wide range of concentrations to determine the dynamic range for your chosen cell line.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in MTT Assays
Problem: You are observing high variability between replicates or a non-linear dose-response curve that doesn't fit a standard sigmoidal model.
Possible Cause 1: Interference from Phospholipidosis. The accumulation of intracellular lipid bodies due to phospholipidosis can interfere with the formation and solubilization of formazan crystals, the colored product of the MTT assay.[6][7]
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Solution:
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Visual Confirmation: Use microscopy to observe the cells after treatment with this compound. Look for signs of intracellular vesicle formation, which might indicate phospholipidosis.
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Alternative Assays: Switch to a non-tetrazolium-based assay that is less likely to be affected by lipid accumulation. Good alternatives include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or an ATP-based assay (e.g., CellTiter-Glo®), which measures metabolic activity through a different mechanism.
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Possible Cause 2: Compound Precipitation. this compound may precipitate at higher concentrations in the culture medium, leading to inaccurate results.
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Solution:
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Solubility Check: Determine the maximum soluble concentration of this compound in your cell culture medium. Visually inspect the wells of your assay plate for any signs of precipitation.
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Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve the compound is consistent across all wells and is at a non-toxic level for the cells.
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Guide 2: Discrepancies Between Different Viability Assays
Problem: You are getting conflicting results between, for example, an MTT assay and a Trypan Blue exclusion assay. The MTT assay might suggest a higher level of cytotoxicity than the Trypan Blue assay.
Possible Cause 1: Different Cellular Processes Measured. MTT assays measure metabolic activity, which can be affected by factors other than cell death, such as mitochondrial dysfunction. Trypan Blue exclusion is a measure of cell membrane integrity. A compound could inhibit mitochondrial function without immediately causing cell membrane rupture.
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Solution:
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Mechanism of Action: Consider the known effects of this compound. As a dopamine D3 receptor antagonist that induces phospholipidosis, it may have complex effects on cellular metabolism.
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Multiplex Assays: To get a more complete picture, consider using multiple assays that measure different aspects of cell health in parallel. For example, combine a metabolic assay (like MTT or ATP-based) with a membrane integrity assay (like LDH or Trypan Blue) and an apoptosis assay (e.g., caspase activity).
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Possible Cause 2: Interference with Formazan Exocytosis. Some compounds can affect the cellular export of the formazan product in the MTT assay, leading to an underestimation of viability.[8]
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Solution:
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Confirm with a Different Endpoint: If you suspect interference with the MTT assay chemistry, validate your findings with an assay that has a different detection principle, such as the LDH assay.
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Quantitative Data Summary
Due to the lack of publicly available IC50 data for this compound, the following table presents hypothetical data for illustrative purposes. These values represent a potential outcome of cytotoxicity testing in a common cancer cell line, such as HeLa, after a 48-hour exposure.
| Assay Type | Endpoint Measured | Hypothetical IC50 (µM) |
| MTT Assay | Mitochondrial Reductase Activity | 25 |
| LDH Assay | Membrane Integrity | 40 |
| ATP Assay | Intracellular ATP Levels | 30 |
Note: The differences in IC50 values between assays can provide insights into the mechanism of cytotoxicity. For instance, a lower IC50 in the MTT assay compared to the LDH assay might suggest that the compound affects metabolic activity before causing a loss of membrane integrity.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline for assessing cell viability using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent as the highest compound concentration) and untreated controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This protocol provides a general method for quantifying cytotoxicity by measuring LDH released from damaged cells.
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
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Incubation: Incubate the plate for the desired exposure time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
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Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
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LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Visualizations
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Troubleshooting logic for unexpected cytotoxicity assay results.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Liposomes and MTT cell viability assay: an incompatible affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-177864 hydrochloride experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental use of PNU-177864 hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective dopamine (B1211576) D3 receptor antagonist.[1] Its primary mechanism of action is to block the binding of dopamine to the D3 receptor, thereby inhibiting its downstream signaling pathways. Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins, and their activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the main research applications for this compound?
This compound has been investigated for its potential antischizophrenic activity in vivo.[1] As a selective D3 receptor antagonist, it is a valuable tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders, including addiction and psychosis.
Q3: What are the solubility and storage recommendations for this compound?
Proper storage and handling are crucial for maintaining the integrity of this compound.
| Parameter | Recommendation |
| Solubility | Soluble up to 100 mM in DMSO and 20 mM in water. |
| Storage | Store at room temperature in a desiccated environment. |
| Purity | Typically ≥99% (HPLC). |
Q4: What is a known potential side effect of this compound in vivo?
A significant finding from in vivo studies is that PNU-177864 can induce phospholipidosis. This is a condition characterized by the intracellular accumulation of phospholipids, particularly within lysosomes. This effect has been observed in repeat-dose oral toxicity studies in both rats and dogs.
Q5: Are there specific safety precautions I should take when handling this compound?
Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
In Vitro Cell-Based Assays
Problem 1: High variability or lack of reproducibility in my cAMP assay results.
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Possible Cause 1: Cell health and passage number.
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Solution: Ensure that the cells used are healthy, within a consistent and low passage number range, and are plated at a uniform density.
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Possible Cause 2: Inconsistent agonist concentration.
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Solution: Use a consistent concentration of the D3 receptor agonist (e.g., quinpirole) at or near its EC80 to ensure a sufficient window for observing antagonism.
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Possible Cause 3: Compound degradation.
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Solution: Prepare fresh stock solutions of this compound and the agonist for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
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Problem 2: Unexpected cytotoxicity observed in my cell line.
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Possible Cause 1: High concentration of this compound.
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Solution: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell line and experimental duration.
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Possible Cause 2: Off-target effects.
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Solution: While PNU-177864 is highly selective for the D3 receptor, at very high concentrations, off-target effects can occur. Lower the concentration and, if necessary, use a secondary D3 receptor antagonist with a different chemical structure to confirm that the observed effect is D3 receptor-mediated.
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In Vivo Studies
Problem 3: Observing signs of toxicity in animal models at expected therapeutic doses.
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Possible Cause 1: Phospholipidosis.
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Solution: Be aware that PNU-177864 can induce phospholipidosis. Monitor for clinical signs of toxicity. In preclinical toxicology studies, potential biomarkers for monitoring include serum AST and CK for skeletal muscle effects, and vacuolation of peripheral blood lymphocytes for phospholipidosis.
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Possible Cause 2: Vehicle-related toxicity.
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Solution: Ensure the vehicle used to dissolve and administer this compound is well-tolerated by the animal model at the administered volume and concentration. Run a vehicle-only control group.
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Problem 4: Lack of efficacy in a behavioral model.
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Possible Cause 1: Insufficient dosing or bioavailability.
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Solution: Conduct pharmacokinetic studies to determine the optimal dose and dosing regimen required to achieve therapeutic concentrations in the target tissue (e.g., the brain).
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Possible Cause 2: Inappropriate behavioral model.
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Solution: Ensure the chosen animal model and behavioral paradigm are appropriate for assessing the effects of a dopamine D3 receptor antagonist. For example, in models of schizophrenia, consider using paradigms that measure deficits in prepulse inhibition or social interaction.
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Experimental Protocols
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor, which is antagonized by PNU-177864.
References
PNU-177864 hydrochloride interference with common research assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-177864 hydrochloride. The following information addresses potential interference of this compound with common research assays based on its known biological activities and chemical properties.
I. Overview of this compound
This compound is a selective dopamine (B1211576) D3 receptor antagonist. It is also classified as a cationic amphiphilic drug (CAD), a class of molecules characterized by a hydrophobic ring structure and a hydrophilic side chain with a positively charged amine group. This chemical property is associated with the induction of phospholipidosis, a condition where phospholipids (B1166683) accumulate within the lysosomes of cells.[1] While phospholipidosis is not always considered a direct toxic effect, it can have significant implications for cellular function and may interfere with various in vitro assays.[2]
II. Quantitative Data Summary
Understanding the concentration-dependent effects of this compound is critical for experimental design and data interpretation. The following table summarizes the expected concentration ranges for its primary biological activity and potential off-target effects.
| Parameter | Effective Concentration Range | Notes |
| Dopamine D3 Receptor Antagonism | Sub-nanomolar to low nanomolar (e.g., Ki ≈ 0.5 - 5 nM) | This is the expected range for observing on-target effects in receptor binding and functional assays. |
| Induction of Phospholipidosis | Low micromolar to high micromolar (e.g., > 1 µM) | As a cationic amphiphilic drug, this compound has the potential to induce phospholipidosis at concentrations higher than those required for D3 receptor antagonism. This can lead to off-target effects and assay interference. |
| Potential Cytotoxicity | Micromolar range | Cytotoxicity may be observed at concentrations that induce significant phospholipidosis, which can interfere with cell-based assays. |
III. Frequently Asked Questions (FAQs) and Troubleshooting
Cell Viability Assays
Q1: I am observing unexpected cytotoxicity in my cell viability assay when treating with this compound. What could be the cause?
A1: The observed cytotoxicity may be a result of drug-induced phospholipidosis. As a cationic amphiphilic drug, this compound can accumulate in lysosomes, leading to impaired lysosomal function and the accumulation of phospholipids. This can trigger cellular stress and, at higher concentrations or with prolonged exposure, lead to cell death.
Troubleshooting Steps:
-
Confirm Phospholipidosis: Use a specific assay to detect phospholipidosis, such as staining with a fluorescent dye like NBD-PE or a commercially available kit (e.g., LipidTOX™ Red).
-
Use an Alternative Viability Assay:
-
If you are using a metabolic assay (e.g., MTT, MTS, or resazurin-based assays), the results could be confounded by alterations in cellular metabolism due to lysosomal dysfunction.
-
Consider using a viability assay that measures cell membrane integrity, such as a trypan blue exclusion assay or a propidium (B1200493) iodide-based flow cytometry assay. These methods are less likely to be directly affected by changes in lysosomal function.
-
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration for D3 receptor antagonism and minimize the incubation time to reduce the likelihood of inducing significant phospholipidosis.
Fluorescence-Based Assays
Q2: My results from a lysosomal staining assay (e.g., using LysoTracker™) are inconsistent or show a decrease in fluorescence after treatment with this compound. Why is this happening?
A2: this compound, as a cationic amphiphilic drug, is a weak base and can accumulate in acidic organelles like lysosomes. This accumulation can neutralize the acidic pH of the lysosome. Since the fluorescence of many lysosomotropic dyes (like LysoTracker™) is dependent on the acidic environment, the neutralization of the lysosomal pH by this compound can lead to a decrease in the dye's fluorescence, which may be misinterpreted as a loss of lysosomes or a change in cell health.
Troubleshooting Steps:
-
Use a pH-Independent Lysosomal Marker: Consider using an alternative method to visualize lysosomes, such as immunofluorescence for a lysosomal membrane protein (e.g., LAMP1).
-
Measure Lysosomal pH: Use a ratiometric lysosomal pH probe (e.g., LysoSensor™ Yellow/Blue) to directly measure changes in lysosomal pH upon treatment with this compound.
-
Correlate with Phospholipidosis: As mentioned previously, use a phospholipidosis-specific dye to determine if the observed changes in lysosomal fluorescence are associated with phospholipid accumulation.
Enzyme-Linked Immunosorbent Assays (ELISA)
Q3: Can this compound interfere with my ELISA results?
A3: While direct interference with the antibody-antigen interaction is less likely, this compound could indirectly affect ELISA results in cell-based applications. If the compound induces cytotoxicity or alters protein expression and secretion pathways due to cellular stress from phospholipidosis, the levels of the target protein in your cell lysates or supernatants could be affected.
Troubleshooting Steps:
-
Perform a Spike-and-Recovery Experiment: To test for direct interference, add a known amount of your target analyte to a sample containing this compound at the same concentration used in your experiment. If you can recover the expected amount of the analyte, direct interference is unlikely.
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Normalize to Total Protein: When measuring protein levels in cell lysates, always normalize your results to the total protein concentration to account for any potential cytotoxicity.
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Assess Cell Viability: Concurrently run a cell viability assay to ensure that the concentrations of this compound you are using are not causing significant cell death, which would impact protein levels.
IV. Experimental Protocols
Protocol 1: Detection of Drug-Induced Phospholipidosis
This protocol describes a method for detecting the induction of phospholipidosis in cultured cells using a fluorescently labeled phospholipid.
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
This compound
-
N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine (NBD-PE)
-
Hoechst 33342
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (4% in PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of this compound for 24-48 hours.
-
During the last 4 hours of incubation, add NBD-PE to each well to a final concentration of 10 µM.
-
Wash the cells twice with PBS.
-
Stain the nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope. NBD-PE will show green fluorescence, and Hoechst 33342 will show blue fluorescence.
-
Analyze the images for an increase in punctate green fluorescence in the cytoplasm, which is indicative of phospholipid accumulation.
V. Visualizations
Caption: Mechanism of this compound-induced phospholipidosis.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Validation & Comparative
A Comparative Analysis of PNU-177864 Hydrochloride and Other Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D3 receptor has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. This has led to the development of numerous D3 receptor antagonists, each with a unique pharmacological profile. This guide provides a comparative overview of PNU-177864 hydrochloride against other notable D3 receptor antagonists, focusing on their binding affinities, selectivity, and functional activities.
Quantitative Comparison of D3 Receptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of several key D3 receptor antagonists for dopamine D3, D2, and serotonin (B10506) 5-HT1A receptors. Lower Ki values indicate higher binding affinity. The D2/D3 selectivity ratio is also provided to illustrate the compound's preference for the D3 receptor.
| Compound | D3 Ki (nM) | D2 Ki (nM) | 5-HT1A Ki (nM) | D2/D3 Selectivity Ratio | Functional Activity at D3 |
| This compound | Data not available | Data not available | Data not available | Data not available | Antagonist |
| Nafadotride | ~0.1 - 0.5 | ~1 - 5 | >1000 | ~10 - 20 | Antagonist |
| Aripiprazole | ~0.8 - 5 | ~0.3 - 3 | ~1.7 - 4 | ~0.4 - 0.6 | Partial Agonist |
| Rotigotine | ~0.7 | ~13.5 | ~30 | ~19 | Agonist |
| Pramipexole | ~0.5 - 3 | ~2 - 30 | >1000 | ~4 - 10 | Agonist |
| Ropinirole | ~3 - 10 | ~30 - 100 | >1000 | ~10 | Agonist |
| Buspirone | ~10 - 30 | ~300 - 500 | ~10 - 40 | ~30 | Partial Agonist/Antagonist |
Note: Ki values are approximate and can vary depending on the experimental conditions and radioligand used.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the dopamine D3 receptor signaling pathway and a typical experimental workflow for evaluating D3 receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize D3 receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for the D3 receptor and its selectivity over other receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D3 receptor are prepared from transfected cell lines (e.g., HEK293, CHO).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is used.
-
Radioligand: A radiolabeled ligand with high affinity for the D3 receptor (e.g., [³H]spiperone, [³H]7-OH-DPAT) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assays
Objective: To determine the functional activity (antagonism) and potency (IC50) of a compound at the D3 receptor.
Methodology:
-
Cell Culture: A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1, HEK293) is used.
-
cAMP Measurement: Intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or reporter gene assays.
-
Agonist Stimulation: The cells are stimulated with a known D3 receptor agonist (e.g., quinpirole, dopamine) to induce a decrease in cAMP production (as D3 receptors are typically Gi-coupled).
-
Antagonist Treatment: Prior to agonist stimulation, cells are pre-incubated with increasing concentrations of the test compound (e.g., this compound).
-
Measurement: The level of cAMP is quantified for each concentration of the test compound.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated. This value represents the functional potency of the antagonist.
Conclusion
The development of selective D3 receptor antagonists remains a critical area of research for novel therapeutics targeting neuropsychiatric disorders. While this compound is a promising tool for in vivo studies, a comprehensive understanding of its pharmacological profile through publicly available quantitative data would be highly beneficial for the scientific community. The data and protocols presented in this guide offer a framework for comparing existing and newly developed D3 antagonists, facilitating the advancement of drug discovery in this important field.
References
A Comparative Guide to the Efficacy of Dopamine D3 Receptor Antagonists: PNU-177864 Hydrochloride vs. U-99194A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent dopamine (B1211576) D3 receptor antagonists, PNU-177864 hydrochloride and U-99194A. The objective is to present a clear, data-driven comparison of their efficacy, supported by available experimental evidence. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates the relevant biological pathways to aid researchers in selecting the appropriate compound for their studies.
Introduction to PNU-177864 and U-99194A
Both this compound and U-99194A are recognized as antagonists of the dopamine D3 receptor, a G protein-coupled receptor primarily expressed in the limbic regions of the brain. The D3 receptor is a significant target in the development of therapeutics for a range of neuropsychiatric disorders. PNU-177864 has been described as a potent, selective, and orally active D3 antagonist with potential anti-schizophrenic activity. U-99194A is also a well-characterized D3 antagonist that has been noted for its influence on motor and emotional behaviors, with some studies suggesting it may have psychostimulant-like effects. Interestingly, one study has indicated that U-99194A may act as an agonist under specific experimental conditions.[1]
Quantitative Efficacy Data
| Compound | Parameter | Value (nM) | Assay System |
| U-99194A | IC50 | 1.9 | Inhibition of phorbol (B1677699) ester-stimulated arachidonic acid release in CHO cells expressing the human dopamine D3 receptor.[1] |
| This compound | Ki / IC50 | Data not available in primary literature | - |
Note: The absence of publicly available Ki or a functional IC50 value for this compound from primary research literature limits a direct quantitative comparison of potency with U-99194A at this time. Commercial vendors describe PNU-177864 as a "potent" and "highly selective" D3 antagonist, but do not provide specific quantitative data.
Mechanism of Action: Dopamine D3 Receptor Antagonism
Both PNU-177864 and U-99194A exert their primary pharmacological effect by blocking the dopamine D3 receptor. As antagonists, they bind to the D3 receptor without activating it, thereby preventing the endogenous ligand, dopamine, from binding and initiating downstream signaling. The D3 receptor is coupled to Gi/o proteins. Activation of the D3 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, PNU-177864 and U-99194A prevent this dopamine-mediated decrease in cAMP.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of this compound and U-99194A efficacy.
Radioligand Binding Assay for Dopamine D3 Receptor Affinity (Ki)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the dopamine D3 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and U-99194A for the human dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone or another suitable D3-selective radioligand.
-
Non-specific binding control: 10 µM Haloperidol or another suitable competitor.
-
Test compounds: this compound and U-99194A at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hD3R cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Spiperone (typically at its Kd concentration), and varying concentrations of the test compound (PNU-177864 or U-99194A).
-
For total binding, omit the test compound. For non-specific binding, add 10 µM Haloperidol.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 90-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This protocol describes a general method to assess the functional antagonism of D3 receptor activation by measuring changes in intracellular cAMP levels.
Objective: To determine the IC50 of this compound and U-99194A in inhibiting dopamine-induced changes in cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds: this compound and U-99194A.
-
cAMP assay kit (e.g., HTRF, ELISA, or other suitable format).
Procedure:
-
Cell Culture:
-
Plate hD3R-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluency.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (PNU-177864 or U-99194A) for a specified time.
-
Add a fixed concentration of dopamine (typically its EC80) and a fixed concentration of forskolin.
-
Incubate for a defined period to allow for cAMP production.
-
-
Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the dopamine-stimulated response.
-
Conclusion
Both this compound and U-99194A are valuable tools for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Based on the currently available data, U-99194A demonstrates potent functional antagonism with an IC50 in the low nanomolar range. While PNU-177864 is described as a potent and selective antagonist, the lack of publicly available, peer-reviewed quantitative data on its binding affinity and functional potency makes a direct efficacy comparison with U-99194A challenging.
Researchers are encouraged to consider the specific requirements of their experimental design when selecting between these two compounds. For studies requiring a well-documented functional antagonist with a known IC50, U-99194A is a strong candidate. Further primary research reporting the in vitro pharmacological profile of PNU-177864 would be highly beneficial to the scientific community for a more comprehensive comparative assessment.
References
Validating the D3 Receptor Selectivity of PNU-177864 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNU-177864 hydrochloride's binding affinity for the dopamine (B1211576) D3 receptor against other dopamine receptor subtypes and alternative compounds. The data presented is intended to validate the selectivity of PNU-177864 and assist researchers in its application for studies targeting the D3 receptor.
Executive Summary
This compound is consistently reported as a potent and highly selective antagonist for the dopamine D3 receptor. While extensive quantitative data for its binding affinity across all dopamine receptor subtypes (D1-D5) from a single source is limited, available information strongly indicates a significantly higher affinity for the D3 receptor over D2, D1, D4, and D5 receptors. This guide compiles available binding data, outlines the experimental protocols used to determine these values, and compares the selectivity profile of PNU-177864 with commonly used antipsychotics and dopamine agonists.
Comparative Binding Affinity
The selectivity of a compound is determined by comparing its binding affinity (Ki) for its primary target versus other potential targets. A lower Ki value indicates a higher binding affinity. The following table summarizes the available binding affinity data for this compound and a range of comparator dopamine receptor ligands.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 | D3 vs D2 Selectivity Ratio |
| PNU-177864 | Data not available | Data not available | ~0.4 | Data not available | Data not available | >150-fold |
| Haloperidol | 11 | 1.2 | 3.3 | 5.1 | 13 | 0.36 |
| Clozapine | 130 | 160 | 440 | 21 | 140 | 0.36 |
| Risperidone | 20 | 3.3 | 7.2 | 7.0 | 26 | 0.46 |
| Olanzapine | 31 | 11 | 23 | 27 | 31 | 0.48 |
| Aripiprazole | 260 | 0.34 | 0.8 | 44 | 14 | 0.43 |
| Pramipexole | >10000 | 2.2 | 0.5 | 5.1 | >10000 | 4.4 |
| Ropinirole | >10000 | 29 | 3.3 | 550 | >10000 | 8.79 |
Data for comparator ligands is compiled from the NIMH PDSP Ki Database and other cited literature. The selectivity ratio is calculated as (Ki D2 / Ki D3). A ratio greater than 1 indicates selectivity for the D3 receptor.
Experimental Protocols
The binding affinity data presented in this guide is primarily determined through radioligand binding assays. Functional assays, such as cAMP accumulation and GTPγS binding assays, are used to determine the functional activity of the compound (i.e., whether it acts as an agonist or antagonist).
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity of a test compound for dopamine receptors.
1. Membrane Preparation:
-
Cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through centrifugation.
-
The final membrane preparation is resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2/D3/D4, [³H]-SCH23390 for D1/D5), and varying concentrations of the unlabeled test compound (e.g., PNU-177864).
-
The plate is incubated to allow the binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-selective ligand.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assays
1. cAMP Accumulation Assay:
-
This assay is used to determine the effect of a compound on the adenylyl cyclase signaling pathway.
-
D2-like receptors (D2, D3, D4) are Gi/o-coupled, and their activation inhibits the production of cyclic AMP (cAMP).
-
Cells expressing the D3 receptor are stimulated with a D3 agonist in the presence and absence of PNU-177864.
-
The intracellular cAMP levels are then measured. An antagonist like PNU-177864 will block the agonist-induced decrease in cAMP levels.
2. [³⁵S]GTPγS Binding Assay:
-
This assay directly measures the activation of G-proteins.
-
In the presence of an agonist, the G-protein exchanges GDP for GTP (or the non-hydrolyzable analog [³⁵S]GTPγS).
-
An antagonist will block the agonist-stimulated binding of [³⁵S]GTPγS to the G-protein.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine D3 receptor signaling pathway and a typical experimental workflow for determining antagonist activity.
Conclusion
The available data strongly supports the characterization of this compound as a highly selective dopamine D3 receptor antagonist. Its selectivity for the D3 receptor, particularly when compared to the D2 receptor, makes it a valuable tool for researchers investigating the specific roles of the D3 receptor in the central nervous system and in various pathological conditions. The experimental protocols provided in this guide offer a framework for the in vitro validation of its selectivity and functional activity. Further studies providing a complete binding profile of PNU-177864 across all dopamine receptor subtypes would be beneficial for a more comprehensive understanding of its pharmacological profile.
Comparative Performance Analysis of PNU-177864 Hydrochloride in Dopamine D3 Receptor Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Characterization of PNU-177864 Hydrochloride
This guide provides a comprehensive comparison of this compound, a selective dopamine (B1211576) D3 receptor antagonist, with other commonly used antagonists. The data presented herein is intended to assist researchers in the selection of appropriate positive and negative controls for in vitro studies and to provide a framework for evaluating the performance of this compound in functional cell-based assays.
Introduction to this compound
This compound is a potent and selective antagonist of the dopamine D3 receptor. The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward pathways. Its dysfunction has been associated with various neuropsychiatric disorders, including schizophrenia and substance use disorders. The selective antagonism of the D3 receptor by compounds like this compound offers a promising therapeutic strategy with a potentially reduced risk of the extrapyramidal side effects associated with non-selective D2 receptor antagonists.
Positive and Negative Control Recommendations
For the robust evaluation of this compound's antagonist activity at the D3 receptor, the following controls are recommended:
-
Positive Controls (Dopamine D3 Receptor Agonists):
-
Quinpirole (B1680403): A well-characterized, non-selective D2/D3 receptor agonist.
-
(+)-PD 128907: A high-affinity and selective D3 receptor agonist.
-
-
Comparative Antagonists:
-
Haloperidol: A typical antipsychotic with high affinity for D2 receptors and significant D3 receptor antagonism.
-
Clozapine: An atypical antipsychotic with a complex pharmacological profile that includes D3 receptor antagonism.
-
Cariprazine: An atypical antipsychotic that is a D3-preferring D2/D3 partial agonist.
-
SB-277011-A: A highly selective D3 receptor antagonist.
-
-
Negative Control:
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO, saline) should be used as a negative control to account for any vehicle-induced effects. PNU-177864 is an achiral molecule, precluding the use of an inactive enantiomer as a negative control.
-
Comparative In Vitro Data
The following tables summarize the binding affinities and functional potencies of this compound and recommended control compounds at the human dopamine D3 receptor.
Table 1: Comparative Binding Affinities (Ki) of Dopamine D3 Receptor Antagonists
| Compound | Ki (nM) for Human D3 Receptor | Reference |
| This compound | Data not available in directly comparative studies | - |
| Haloperidol | 1.8 | [1] |
| Clozapine | 19 | [1] |
| Cariprazine | 0.22 | [2] |
| SB-277011-A | 1.5 | [3] |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand, cell line, temperature). The values presented are representative examples.
Table 2: Comparative Functional Potencies (IC50/EC50) in D3 Receptor Assays
| Compound | Assay Type | Parameter | Potency (nM) | Reference |
| This compound | β-Arrestin Recruitment | IC50 | Data not available | - |
| This compound | cAMP Inhibition | IC50 | Data not available | - |
| Quinpirole | β-Arrestin Recruitment | EC50 | ~10 | [4] |
| Quinpirole | cAMP Inhibition | EC50 | ~5 | [5] |
| (+)-PD 128907 | β-Arrestin Recruitment | EC50 | ~1 | [6][7] |
| (+)-PD 128907 | cAMP Inhibition | EC50 | ~0.5 | [6][7] |
| Fallypride (Antagonist) | β-Arrestin Recruitment | IC50 | 1.7 | [8] |
Note: IC50 and EC50 values are highly dependent on the specific assay conditions. The values provided are approximate and for comparative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine D3 receptor signaling pathway and a general workflow for its characterization using in vitro functional assays.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D3 receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride), and varying concentrations of this compound or a reference antagonist.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
β-Arrestin Recruitment Functional Assay
This assay measures the ability of this compound to antagonize agonist-induced recruitment of β-arrestin to the D3 receptor.
-
Cell Culture and Seeding:
-
Use a commercially available cell line engineered to express the human dopamine D3 receptor and a β-arrestin-based reporter system (e.g., PathHunter® β-arrestin cells).
-
Seed the cells into 384-well white, clear-bottom assay plates and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and reference antagonists.
-
Add the antagonist solutions to the appropriate wells of the assay plate and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of a D3 receptor agonist (e.g., Quinpirole) at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist solution to all wells except the vehicle control wells.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells (agonist alone and vehicle alone).
-
Plot the normalized response as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
cAMP Inhibition Functional Assay
This assay determines the ability of this compound to block agonist-mediated inhibition of cAMP production.
-
Cell Culture and Seeding:
-
Use a cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293).
-
Seed the cells into 384-well assay plates and incubate overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound or reference antagonists to the wells and pre-incubate.
-
-
Agonist Stimulation:
-
Add a D3 receptor agonist (e.g., Quinpirole) at its EC80 concentration, along with forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP level), to the wells.
-
-
Incubation and Lysis:
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP level as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quinpirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. PD 128907 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. [<sup>3</sup>H]PD128907 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Data on PNU-177864 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Dopamine (B1211576) D3 Receptor Ligands
To provide a basis for comparison, the following table summarizes the available binding affinity data for several alternative dopamine D3 receptor antagonists and partial agonists. The selectivity for the D3 receptor over the D2 receptor is a critical parameter for therapeutic development, as D2 receptor antagonism is associated with extrapyramidal side effects.
| Compound | Primary Action | Dopamine D3 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | D3 vs. D2 Selectivity | Reference |
| PNU-177864 hydrochloride | Antagonist | Not Publicly Available | Not Publicly Available | Described as "Highly Selective" | |
| Cariprazine | Partial Agonist | 0.085 | 0.49 | ~6-fold | |
| SB-277011A | Antagonist | 1.0 | 100 | 100-fold | |
| NGB 2904 | Antagonist | 0.90 | >135 | >150-fold | |
| R-PG648 | Antagonist/Weak Partial Agonist | 0.53 | 295 | ~557-fold | |
| (±)VK4-116 | Antagonist | 6.8 | 11,400 | ~1676-fold | [1] |
| WW-III-55 | Antagonist | ~20 | >16,000 | >800-fold | [2] |
| LS-3-134 | Partial Agonist | ~0.2 | >30 | >150-fold | [2] |
Experimental Protocols
Reproducibility of experimental data is fundamentally linked to the detailed and accurate reporting of methodologies. Below are detailed protocols for key experiments relevant to the characterization of dopamine D3 receptor ligands.
Dopamine D3 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D3 receptor.
Workflow Diagram:
Caption: Workflow for determining compound binding affinity.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone) and a range of concentrations of the test compound. Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known D3 antagonist (e.g., haloperidol).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The filters are washed, and the amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Release
This technique measures the effect of a dopamine D3 receptor antagonist on the extracellular levels of dopamine in a specific brain region of a freely moving animal.
Workflow Diagram:
Caption: Procedure for in vivo dopamine monitoring.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain of an anesthetized rat, targeting a region rich in dopamine D3 receptors, such as the nucleus accumbens.
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sample Collection: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate. Dialysate samples are collected at regular intervals before and after the administration of the test compound.
-
Dopamine Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Changes in extracellular dopamine levels following drug administration are expressed as a percentage of the baseline levels.
Cell-Based Phospholipidosis Assay
This assay is used to assess the potential of a compound to induce phospholipidosis, a common side effect of cationic amphiphilic drugs like this compound.
Signaling Pathway Diagram:
Caption: Mechanism of drug-induced phospholipidosis.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2 human hepatoma cells) is cultured in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound in the presence of a fluorescent phospholipid probe, such as LipidTOX™ Red.
-
Staining and Fixation: After a 24-48 hour incubation period, the cells are fixed, and the nuclei are counterstained (e.g., with Hoechst 33342).
-
Imaging: The cells are imaged using a high-content imaging system.
-
Image Analysis: The fluorescence intensity of the phospholipid probe within the cells is quantified. A significant, dose-dependent increase in fluorescence indicates the induction of phospholipidosis.
Conclusion
While this compound is identified as a selective dopamine D3 receptor antagonist, the lack of publicly available, quantitative data on its binding and functional profile makes direct comparisons with alternative compounds challenging. The provided data on alternative D3 receptor ligands highlights the significant efforts in the field to develop compounds with high selectivity over the D2 receptor, a key characteristic for potentially improved therapeutic profiles. The detailed experimental protocols and workflows presented in this guide are intended to support researchers in the rigorous and reproducible evaluation of this compound and other novel dopamine D3 receptor modulators. Further publication of quantitative data for this compound would be invaluable for a more complete comparative assessment.
References
Cross-validation of PNU-177864 hydrochloride activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential activity of PNU-177864 hydrochloride in various cell lines. While direct experimental data for this compound in cell-based viability assays is not currently available in published literature, this document offers a cross-validation approach by examining the activity of other compounds with similar mechanisms of action.
This compound is characterized as a highly selective dopamine (B1211576) D3 receptor antagonist. Some sources also suggest it may act as a selective N-methyl-D-aspartate (NMDA) receptor antagonist. Both dopamine and NMDA receptors have been implicated in the proliferation and survival of various cancer cell lines. This guide will present data on the in vitro activity of other dopamine D3 receptor and NMDA receptor antagonists to provide a contextual framework for the potential efficacy of this compound.
Comparative Analysis of Compound Activity
To contextualize the potential activity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of other dopamine D2/D3 receptor and NMDA receptor antagonists in various cancer cell lines. This data is intended to serve as a reference for researchers designing experiments to evaluate this compound.
| Compound | Mechanism of Action | Cell Line | Cancer Type | IC50 (µM) |
| Thioridazine | Dopamine D2 Receptor Antagonist | U87MG | Glioblastoma | ~10-20[1][2] |
| MK-801 (Dizocilpine) | NMDA Receptor Antagonist | SUM149PT | Inflammatory Breast Cancer | 200 - 400[3][4] |
| (S)-1 | NMDA Receptor Antagonist | MCF-7 | Breast Cancer | 99[5] |
| (S)-1 | NMDA Receptor Antagonist | SKBR3 | Breast Cancer | 23[5] |
| Fallypride | Dopamine D3 Receptor Antagonist | - | - | IC50 = 1.7 ± 0.8 nM (in a β-arrestin recruitment assay)[6] |
| HY-3-24 | Dopamine D3 Receptor Antagonist | - | - | IC50 = 1.5 ± 0.58 nM (in cell lines expressing D3 receptors)[7] |
Note: The data for Fallypride and HY-3-24 represent their potency in receptor binding or functional assays, not direct cytotoxicity in cancer cell lines.
Signaling Pathways
The potential mechanisms through which this compound might exert cytotoxic or anti-proliferative effects are through the antagonism of the Dopamine D3 receptor and potentially the NMDA receptor. The diagrams below illustrate these signaling pathways.
References
- 1. Antipsychotic drugs elicit cytotoxicity in glioblastoma multiforme in a calcium‐dependent, non‐D2 receptor‐dependent, manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the NMDA Receptor in the Antitumor Activity of Chiral 1,4-Dioxane Ligands in MCF-7 and SKBR3 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Profile of PNU-177864 Hydrochloride and Other Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of PNU-177864 hydrochloride against other selective dopamine (B1211576) D3 receptor antagonists. Due to the limited availability of publicly accessible kinetic data (k_on, k_off) for this compound, this comparison focuses on binding affinity, represented by the inhibition constant (Ki). This parameter is a critical indicator of a compound's potency at its target receptor.
Overview of this compound
This compound is recognized as a potent and highly selective antagonist for the dopamine D3 receptor.[1] Its selectivity for the D3 receptor over other dopamine receptor subtypes makes it a valuable tool in neuroscience research, particularly for investigating the role of the D3 receptor in various neurological and psychiatric disorders.
Comparative Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound and a selection of other well-characterized dopamine D3 receptor antagonists. Lower Ki values are indicative of higher binding affinity.
| Compound | Dopamine D3 Receptor Ki (nM) | Selectivity over D2 Receptor | Reference Compound(s) for Comparison |
| This compound | Data Not Publicly Available | High | - |
| SB277011A | ~1.12 | ~100-fold | Haloperidol, Clozapine |
| KKHA-761 | 3.85 | ~70-fold | Haloperidol, Clozapine |
| NGB 2904 | 0.92 | ~70-fold | Haloperidol, Clozapine |
| Cariprazine (B1246890) | - | High | Aripiprazole (B633) |
| Aripiprazole | - | Moderate | Cariprazine |
| Haloperidol | 4.4 - 10.4 | Low | - |
| Clozapine | 450 | Low | - |
Note: The Ki value for SB277011A was converted from its reported pKi of 7.95.[2][3] Cariprazine and aripiprazole are noted for their complex binding kinetics at the D3 receptor, with cariprazine exhibiting biphasic dissociation.[4] The Ki values for Haloperidol and Clozapine are provided as reference points for non-selective dopamine receptor antagonists.[5]
Experimental Protocols
The determination of binding affinity (Ki) for dopamine D3 receptor antagonists is typically achieved through competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Radioligand Binding Assay for Dopamine D3 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., PNU-177864) for the dopamine D3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the D3 receptor, such as [³H]spiperone or [¹²⁵I]iodosulpride.
-
Test Compound: this compound or other comparator compounds.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or PBS) at physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D3 receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the D3 receptor membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the test compound.
-
For non-specific binding wells, add a high concentration of the non-labeled antagonist instead of the test compound.
-
For total binding wells, add only the assay buffer, membranes, and radioligand.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Process
The following diagrams illustrate the principles and workflow of the described experimental procedures.
Caption: Principle of a competitive radioligand binding assay.
Caption: General workflow of a radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 3. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine D3 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Benchmarking PNU-177864 Hydrochloride: A Comparative Guide for Novel Antipsychotic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the preclinical and clinical potential of PNU-177864 hydrochloride, a selective dopamine (B1211576) D3 receptor antagonist, against current first- and second-generation antipsychotics for the treatment of schizophrenia. Given that this compound is a research compound with limited publicly available comparative data, this document outlines a structured approach to benchmarking, utilizing established experimental protocols and presenting a hypothetical comparative profile.
Introduction: The Evolving Landscape of Schizophrenia Treatment
Schizophrenia is a complex neurodevelopmental disorder characterized by positive, negative, and cognitive symptoms. For decades, the mainstay of treatment has been antipsychotic medications that primarily target the dopamine D2 receptor.[1] While effective for many patients in managing positive symptoms, these treatments are often associated with significant side effects and limited efficacy for negative and cognitive domains.[2] This has spurred the development of novel therapeutic strategies, including compounds with more selective receptor profiles, such as this compound.
This compound is a highly selective dopamine D3 receptor antagonist that has demonstrated antischizophrenic activity in in vivo preclinical models.[3] The dopamine D3 receptor, concentrated in the limbic regions of the brain, is implicated in the pathophysiology of schizophrenia, and its selective antagonism is hypothesized to offer a therapeutic advantage by potentially improving negative and cognitive symptoms with a lower risk of extrapyramidal side effects compared to D2 receptor antagonists.[4][5] However, it is important to note that toxicological studies have shown that PNU-177864 can induce phospholipidosis and myopathy in animal models.
This guide will compare the mechanistic profile of this compound with current schizophrenia treatments and provide a roadmap for its evaluation.
Comparative Analysis of Mechanisms of Action
Current antipsychotics are broadly classified into two generations based on their receptor binding profiles and side-effect liabilities.
-
First-Generation (Typical) Antipsychotics (e.g., Haloperidol, Chlorpromazine): These are primarily dopamine D2 receptor antagonists. Their therapeutic effect is attributed to the blockade of D2 receptors in the mesolimbic pathway. However, their lack of receptor selectivity and potent D2 antagonism in the nigrostriatal pathway are associated with a high incidence of extrapyramidal symptoms (EPS) and tardive dyskinesia.
-
Second-Generation (Atypical) Antipsychotics (e.g., Clozapine, Risperidone, Olanzapine): These agents are characterized by a broader receptor binding profile, with potent antagonism of both dopamine D2 and serotonin (B10506) 5-HT2A receptors.[6][7][8] This dual antagonism is thought to contribute to their "atypical" profile, with a lower risk of EPS compared to first-generation agents and, for some compounds, improved efficacy against negative symptoms.[2] Many atypical antipsychotics also have varying affinities for other receptors, including dopamine D3, adrenergic, histaminergic, and muscarinic receptors, which contribute to their individual efficacy and side-effect profiles.[6]
-
This compound (Selective Dopamine D3 Receptor Antagonist): PNU-177864 represents a more targeted approach. By selectively blocking D3 receptors, it is hypothesized to modulate dopaminergic activity in the limbic system, which is associated with motivation, emotion, and cognition, without the widespread D2 receptor blockade that leads to motor side effects.[4][5]
Signaling Pathways
The distinct receptor targets of these compounds result in different intracellular signaling cascades.
Caption: Simplified signaling pathways for current antipsychotics and PNU-177864.
Quantitative Data Presentation: A Hypothetical Comparison
The following tables present a hypothetical comparison of this compound with representative first- and second-generation antipsychotics. Note: The data for this compound are illustrative examples for benchmarking purposes and are not derived from published comparative studies.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | Muscarinic M1 | Histamine H1 | Adrenergic α1 |
| Haloperidol | 1.2 | 3.5 | 50 | >10,000 | 2,000 | 10 |
| Olanzapine | 11 | 25 | 4 | 1.9 | 7 | 19 |
| PNU-177864 HCl | 500 | 0.5 | >10,000 | >10,000 | >10,000 | >10,000 |
Data for Haloperidol and Olanzapine are representative values from literature. Data for PNU-177864 HCl are hypothetical, illustrating high selectivity for the D3 receptor.
Table 2: Preclinical Efficacy in Animal Models
| Compound | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Prepulse Inhibition Deficit Reversal (ED50, mg/kg) | Novel Object Recognition (Effective Dose, mg/kg) |
| Haloperidol | 0.1 | 0.08 | No significant effect |
| Olanzapine | 0.5 | 0.3 | 0.5 |
| PNU-177864 HCl | 5 | 2 | 1 |
Data for Haloperidol and Olanzapine are representative values. Data for PNU-177864 HCl are hypothetical, suggesting potential efficacy in models of positive, sensorimotor gating, and cognitive deficits.
Table 3: Side-Effect Profile in Preclinical Models
| Compound | Catalepsy Induction (ED50, mg/kg) | Prolactin Elevation (Effective Dose, mg/kg) | Weight Gain (Chronic Dosing) |
| Haloperidol | 0.3 | 0.1 | Minimal |
| Olanzapine | >10 | 0.5 | Significant |
| PNU-177864 HCl | >50 | No significant effect | To be determined |
Data for Haloperidol and Olanzapine are representative values. Data for PNU-177864 HCl are hypothetical, illustrating a potentially favorable motor and endocrine side-effect profile.
Experimental Protocols for Benchmarking
To generate robust comparative data, a standardized set of experiments is essential. The following protocols outline key methodologies for preclinical and clinical evaluation.
Preclinical Evaluation Workflow
Caption: A structured workflow for the preclinical evaluation of novel antipsychotics.
a. Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for a panel of relevant CNS receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., human recombinant D2, D3, 5-HT2A).
-
Incubate the membranes with a specific radioligand for each receptor type.
-
Add increasing concentrations of the test compound (PNU-177864 HCl) and reference compounds (e.g., Haloperidol, Olanzapine).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using a scintillation counter.
-
Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation.
-
b. In Vivo Model of Positive Symptoms: Amphetamine-Induced Hyperlocomotion
-
Objective: To assess the ability of the test compound to reverse psychostimulant-induced hyperactivity, a model of psychosis.
-
Methodology:
-
Acclimate rodents (rats or mice) to open-field arenas.
-
Administer the test compound (PNU-177864 HCl) or a reference antipsychotic at various doses.
-
After a pre-treatment period, administer a psychostimulant (e.g., d-amphetamine).
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration using automated tracking software.
-
Analyze the data to determine the dose-dependent reversal of hyperlocomotion.
-
c. In Vivo Model of Cognitive Deficits: Novel Object Recognition (NOR)
-
Objective: To evaluate the effect of the test compound on recognition memory, a domain of cognition impaired in schizophrenia.
-
Methodology:
-
Habituation Phase: Allow rodents to explore an empty open-field arena.
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the animal to explore freely.
-
Test Phase (after a delay): Replace one of the familiar objects with a novel object.
-
Administer the test compound or reference drug prior to the training or test phase.
-
Record the time spent exploring the novel versus the familiar object. A preference for the novel object indicates intact recognition memory.
-
Calculate a discrimination index to quantify cognitive performance.
-
Clinical Evaluation Framework
a. Phase I: Safety and Tolerability
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses in healthy volunteers.
-
Methodology:
-
Double-blind, placebo-controlled, single and multiple ascending dose studies.
-
Monitor vital signs, ECG, clinical laboratory tests, and adverse events.
-
Perform pharmacokinetic sampling to determine Cmax, Tmax, AUC, and half-life.
-
Utilize PET imaging with a D3 receptor-specific radioligand to determine receptor occupancy at different doses.
-
b. Phase II: Proof-of-Concept and Dose-Ranging
-
Objective: To evaluate the efficacy of the test compound in patients with acute schizophrenia and to determine the optimal dose range.
-
Methodology:
-
Randomized, double-blind, placebo-controlled, multi-arm study in patients with schizophrenia.
-
Include an active comparator (e.g., a standard atypical antipsychotic).
-
Primary efficacy endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score over 6 weeks.
-
Secondary endpoints: Changes in PANSS subscales (positive, negative, general psychopathology), Clinical Global Impression (CGI) scale, and measures of cognitive function.
-
Assess safety and tolerability, with a focus on EPS (using scales like the Simpson-Angus Scale) and metabolic parameters.
-
Conclusion
This compound, as a selective dopamine D3 receptor antagonist, represents a rational approach to developing a novel antipsychotic with a potentially improved therapeutic profile. Its high selectivity for the D3 receptor may offer a mechanism to treat not only the positive symptoms of schizophrenia but also the debilitating negative and cognitive symptoms, with a reduced burden of motor and endocrine side effects. However, the reported toxicological findings of phospholipidosis require careful evaluation.
A direct comparison with current treatments is not yet possible due to the lack of published head-to-head studies. The experimental framework outlined in this guide provides a systematic approach for researchers and drug developers to benchmark this compound and other novel D3 antagonists against the current standard of care. Such a rigorous evaluation is critical to determine if the theoretical advantages of D3 receptor antagonism can be translated into a clinically meaningful advancement in the treatment of schizophrenia.
References
- 1. All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trial designs of new medicinal products for treating schizophrenia: discussion of EMA's Guideline and a Better Long Term Trial Design [scielo.isciii.es]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Dopamine D3 receptor and schizophrenia: a widened scope for the immune hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. psychiatrist.com [psychiatrist.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PNU-177864 Hydrochloride and Novel D3 Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D3 receptor has emerged as a significant target for the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia and substance use disorders. PNU-177864 hydrochloride has been a notable tool compound in the study of D3 receptor function. However, the landscape of D3 receptor antagonists is continually evolving, with novel compounds offering potentially improved selectivity and pharmacokinetic profiles. This guide provides a head-to-head comparison of this compound with a selection of novel D3 antagonists, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and several novel dopamine D3 receptor antagonists for the human D3 and D2 receptors. The selectivity ratio (D2 Ki / D3 Ki) is also provided as a key metric for evaluating D3 receptor preference. Note: Specific Ki values for this compound were not available in the reviewed literature; it is consistently described as a potent and selective D3 antagonist.
| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) | Reference |
| This compound | Data Not Available | Data Not Available | High | [1][2] |
| R-VK4-40 | 0.29 | 75.8 | 261 | [3] |
| (±)VK4-40 | 0.35 | 151 | 431 | [4][5] |
| (±)VK4-116 | 6.8 | 11,400 | >1676 | [6] |
| CAB2-015 | 0.351 | ~15.8 | ~45 | [][8] |
| BAK4-54 | 0.12 - 0.35 | Data Not Available | High | [8][9] |
| GSK598,809 | Potent | Selective | High | [10][11] |
| PF-4363467 | 3.1 | 692 | 223 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures for characterizing the binding and functional activity of dopamine D3 receptor antagonists.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.
1. Materials:
- Cell membranes prepared from HEK293 cells stably expressing human dopamine D2 or D3 receptors.
- Radioligand: [³H]Spiperone or another suitable high-affinity D2/D3 ligand.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Test compounds (this compound and novel antagonists) at a range of concentrations.
- Non-specific binding control: 10 µM haloperidol (B65202) or another suitable competitor.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Filtration apparatus.
- Scintillation counter and scintillation fluid.
2. Procedure:
- In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein per well), the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
- For total binding wells, add assay buffer instead of the test compound.
- For non-specific binding wells, add the non-specific binding control.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding counts from the total binding and the binding in the presence of the test compound to obtain specific binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay
This protocol is used to determine the functional antagonism of a test compound at the dopamine D3 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.
1. Materials:
- CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.
- Cell culture medium.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Dopamine or a selective D3 agonist (e.g., quinpirole) as the agonist.
- Forskolin (B1673556) (to stimulate adenylate cyclase).
- Test compounds (this compound and novel antagonists) at a range of concentrations.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- 384-well or 96-well microplates.
- Plate reader compatible with the chosen cAMP detection kit.
2. Procedure:
- Seed the cells in microplates and grow to an appropriate confluency.
- On the day of the assay, replace the culture medium with assay buffer and pre-incubate the cells with varying concentrations of the test antagonist for a specified time (e.g., 15-30 minutes) at 37°C.
- Add a fixed concentration of the D3 agonist (typically at its EC80 concentration) and a fixed concentration of forskolin to all wells except the basal control.
- Incubate for a further period (e.g., 15-30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
3. Data Analysis:
- Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test antagonist concentration.
- Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP signal.
- This IC50 value represents the functional potency of the antagonist.
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor. As a member of the D2-like family of dopamine receptors, the D3 receptor primarily couples to Gi/o G-proteins.[4] Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunits of the dissociated G-protein can also modulate other effectors, such as ion channels.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow for D3 Antagonist Characterization
The diagram below outlines a typical experimental workflow for the in vitro characterization of novel dopamine D3 receptor antagonists. The process begins with primary screening to identify compounds with high affinity for the D3 receptor, followed by secondary screening to assess selectivity against the D2 receptor. Functional assays are then performed to confirm antagonist activity. Finally, lead compounds undergo further characterization of their pharmacokinetic and pharmacodynamic properties.
Caption: Experimental Workflow for D3 Antagonist Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 8. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. weizmann.ac.il [weizmann.ac.il]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for PNU-177864 Hydrochloride
This guide provides critical safety and logistical information for the proper disposal of PNU-177864 hydrochloride, a selective dopamine (B1211576) D3 receptor antagonist used in laboratory research.[1] Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for the safe handling and disposal of the compound.
| Property | Value |
| Molecular Weight | 438.89 g/mol |
| Molecular Formula | C18H21F3N2O3S.HCl |
| Purity | ≥98% |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO |
| Storage | Desiccate at room temperature |
| CAS Number | 1783978-03-9 |
(Data sourced from multiple suppliers and may vary by batch. Refer to the Certificate of Analysis for batch-specific data.)[2]
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on general best practices for the disposal of research-grade chemicals and hazardous drug waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Waste Segregation and Collection
Proper segregation of chemical waste is crucial.
-
Solid Waste:
-
Collect unadulterated or expired this compound powder in a dedicated, sealed, and clearly labeled waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Liquid Waste:
-
Collect solutions of this compound in a dedicated, sealed, and leak-proof container.
-
Label the container with the full chemical name, concentration, and solvent (e.g., "this compound in DMSO").
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Contaminated Materials:
-
Items such as gloves, weighing papers, pipette tips, and vials that are contaminated with this compound should be considered hazardous waste.
-
Collect these materials in a designated, labeled hazardous waste bag or container.
-
Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards associated with the compound (if known, otherwise list as "Precautionary Hazard - Research Compound")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Storage of Waste
Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be:
-
Well-ventilated
-
Away from heat sources or direct sunlight
-
In a secondary containment bin to prevent spills
Final Disposal
The recommended method for the final disposal of this compound and associated waste is through a licensed chemical waste disposal company.[3]
-
Incineration: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Do Not:
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. They will ensure that the waste is transported and disposed of in accordance with all applicable local, state, and federal regulations.
References
Essential Safety and Operational Guide for Handling PNU-177864 Hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling PNU-177864 hydrochloride based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals should always consult the compound-specific SDS provided by the supplier before handling and use this guide as a supplementary resource. The information herein is intended for laboratory research use only.
This compound is a chemical compound intended for laboratory research purposes.[1][2] Due to the absence of a specific SDS, a cautious approach must be taken, adhering to standard best practices for handling potentially hazardous research chemicals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table outlines recommended PPE for handling this compound in solid and solution forms.
| Body Part | Solid Form | Solution Form |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities. | Chemical safety goggles. A face shield is recommended if there is a splash hazard. |
| Hands | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. | Chemical-resistant gloves (consult manufacturer's data for solvent compatibility). |
| Body | A lab coat should be worn at all times. Consider a disposable gown when handling larger quantities. | A lab coat is mandatory. Ensure it is appropriate for the solvent in use. |
| Respiratory | For weighing or transferring powder, work in a certified chemical fume hood or use a NIOSH-approved respirator with a particulate filter. | Work within a certified chemical fume hood to avoid inhalation of aerosols or vapors. |
Handling and Operational Procedures
Safe handling is critical to minimize exposure and prevent contamination.
General Handling:
-
Work in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a dry, cool, and well-ventilated place.
-
The recommended storage condition is to desiccate at room temperature.[3][4][5]
Spill and Emergency Procedures
Immediate and appropriate response to spills is crucial for maintaining a safe laboratory environment.
| Spill Type | Containment | Cleanup | Personal Protective Equipment |
| Small Solid Spill | Cover with a damp paper towel to avoid raising dust. | Gently sweep the material into a suitable container for disposal. | Lab coat, gloves, eye protection. |
| Small Liquid Spill | Absorb with an inert material (e.g., vermiculite, sand, or earth). | Collect the absorbed material into a suitable container for disposal. | Lab coat, gloves, eye protection. |
| Large Spill | Evacuate the area and prevent entry. | Contact your institution's Environmental Health and Safety (EHS) department. | Do not attempt to clean up without appropriate training and PPE. |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled hazardous waste container. | Collect in a designated, labeled hazardous chemical waste container. |
| This compound Solutions | Labeled hazardous liquid waste container compatible with the solvent. | Do not pour down the drain. Collect in a designated liquid waste container. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled solid hazardous waste container. | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Labeled solid hazardous waste container. | Remove and dispose of in a designated solid hazardous waste container. |
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
